acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i3+2,4+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-NUQCWPJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=[18O])[18OH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583900 | |
| Record name | (~18~O_2_)Acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17217-83-3 | |
| Record name | (~18~O_2_)Acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid-18O2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthesis Methodologies for Acetic Acid
Catalytic Pathways in Acetic Acid Synthesis
The synthesis of this compound via methanol (B129727) carbonylation is a cornerstone of industrial organic chemistry. The general chemical equation for this reaction is:
CH₃OH + CO → CH₃COOH
This reaction is catalyzed by various transition metal complexes, with the choice of catalyst profoundly influencing the process's efficiency and economic viability. The following sections explore the different generations of homogeneous catalysts used in this process.
Methanol Carbonylation Processes
Homogeneous catalysis in methanol carbonylation involves catalyst systems that are soluble in the reaction medium. This approach generally offers high activity and selectivity under relatively mild conditions.
Developed by Monsanto Company in the 1960s, this process was a significant breakthrough in this compound production, largely replacing the earlier, more energy-intensive cobalt-based technologies. The Monsanto process operates at temperatures of 150–200 °C and pressures of 30–60 atm, demonstrating high selectivity towards this compound (over 99%).
The active catalyst in the Monsanto process is the anionic complex cis-[Rh(CO)₂I₂]⁻. The catalytic cycle, a landmark in organometallic chemistry, involves several key steps:
Oxidative Addition: Methyl iodide, formed from methanol and hydrogen iodide, oxidatively adds to the rhodium(I) center. This is the rate-determining step of the process.
Migratory Insertion: A methyl group migrates to a coordinated carbonyl ligand, forming an acetyl group.
CO Coordination: A molecule of carbon monoxide coordinates to the vacant site on the rhodium complex.
Reductive Elimination: Acetyl iodide is eliminated from the rhodium complex, regenerating the active catalyst.
Hydrolysis: Acetyl iodide is hydrolyzed to produce this compound and hydrogen iodide.
A critical aspect of the Monsanto process is the water concentration in the reactor. A relatively high water content is necessary to maintain catalyst stability and prevent the precipitation of inactive rhodium species. However, this high water concentration increases the costs associated with the purification of the final product.
In the 1990s, BP Chemicals commercialized the Cativa process, which utilizes an iridium-based catalyst, typically [Ir(CO)₂I₂]⁻, often promoted by ruthenium. This process represents a significant improvement over the Monsanto process and has largely supplanted it in modern this compound plants.
The Cativa process can operate in the same plants as the Monsanto process but offers several key advantages:
Higher Catalyst Stability: The iridium catalyst is more stable than its rhodium counterpart, particularly at lower water concentrations. This allows the process to be run with significantly less water, reducing the energy required for drying the this compound product.
Reduced By-products: The Cativa process produces fewer by-products, such as propionic acid, leading to a higher quality product.
Different Rate-Determining Step: Unlike the Monsanto process, the oxidative addition of methyl iodide is not the rate-determining step in the Cativa process. Instead, the migratory insertion of the carbonyl group is often considered the rate-limiting step. The use of promoters, such as ruthenium complexes, is crucial for accelerating this step.
The ability to operate at lower water concentrations is a major economic advantage of the Cativa process, as it reduces the costs associated with both the reaction and purification sections of the plant.
The first commercial process for methanol carbonylation, developed by BASF in the 1960s, utilized a cobalt-based catalyst, such as cobalt(II) iodide, with an iodide promoter. This process required harsh operating conditions, including high temperatures (around 230°C) and pressures (up to 600-800 MPa), and exhibited lower selectivity compared to the later rhodium-based processes. The yield of this compound was approximately 90% based on methanol and 70% based on carbon monoxide, with by-products including methane (B114726) and acetaldehyde (B116499). Although largely superseded by the Monsanto and Cativa processes for dedicated this compound production, research into cobalt-based catalysts continues, with some modern systems showing high initial reaction rates.
Ruthenium and nickel complexes have also been investigated for methanol carbonylation, although they have not achieved the same level of commercial success as rhodium and iridium systems for this compound synthesis.
Ruthenium-based catalysts have been explored both as primary catalysts and as promoters in other systems, such as the Cativa process. Some studies have investigated bimetallic systems, such as Rh(I)/Ru(III) catalysts, which have shown high selectivity for this compound (up to 96.32%) under specific conditions and improved catalyst stability compared to the traditional Monsanto catalyst.
Nickel-based catalysts have been studied for vapor-phase methanol carbonylation, often in combination with other metals like copper. For instance, a NiCl₂-CuCl₂/HMOR catalyst has demonstrated a methanol conversion of 84.2% and a selectivity to this compound and methyl acetate (B1210297) of 73.5% under optimized conditions. While these systems offer the advantage of easier product-catalyst separation in vapor-phase reactions, they often require different operating conditions and may have different activity and selectivity profiles compared to the liquid-phase rhodium and iridium processes.
Comparative Data of Catalytic Systems
The following tables provide a comparative overview of the different homogeneous catalytic systems for methanol carbonylation.
Process Conditions
| Catalytic System | Catalyst | Temperature (°C) | Pressure (atm) |
|---|---|---|---|
| Rhodium-Based (Monsanto) | cis-[Rh(CO)₂I₂]⁻ | 150–200 | 30–60 |
| Iridium-Based (Cativa) | [Ir(CO)₂I₂]⁻ (with promoter) | 150–200 | 30–60 |
| Cobalt-Based (BASF) | CoI₂ | ~230 | >600 |
| Ruthenium-Based (Experimental) | Rh(I)/Ru(III) bimetallic | ~190 | ~35 |
| Nickel-Based (Experimental) | NiCl₂-CuCl₂/HMOR | ~350 | ~15 |
Performance Metrics
| Catalytic System | Selectivity to this compound (%) | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Rhodium-Based (Monsanto) | >99 | High selectivity. | Requires high water concentration, catalyst precipitation issues. |
| Iridium-Based (Cativa) | >99 | High catalyst stability, operates at low water concentration, fewer by-products. | Requires a promoter. |
| Cobalt-Based (BASF) | ~90 (based on methanol) | Lower cost catalyst. | Harsh operating conditions, lower selectivity. |
| Ruthenium-Based (Experimental) | ~96 | Potentially high stability and selectivity. | Less commercially developed. |
| Nickel-Based (Experimental) | ~74 (to this compound and methyl acetate) | Suitable for vapor-phase operation. | Lower selectivity to this compound alone. |
Homogeneous Catalysis
Promotion Mechanisms of Homogeneous Catalysts (e.g., Iodide Salts, Donor Ligands)
In homogeneous catalysis for methanol carbonylation, particularly in processes like the Monsanto and Cativa processes, promoters play a crucial role in the catalytic cycle. These promoters are typically iodide salts and donor ligands, which enhance the rate and selectivity of the reaction.
The table below summarizes the effects of different promoters and ligands on the methanol carbonylation reaction.
| Promoter/Ligand | Catalyst System | Effect | Reference |
| Iodide Salts (Zn, Cd, Hg, Ga, In) | Iridium-based | Promotes reaction rate by iodide abstraction | fnpetro.irresearchgate.net |
| Carbonyl Complexes (W, Re, Ru, Os) | Iridium-based | Promotes reaction rate | fnpetro.irresearchgate.net |
| Lithium Iodide (LiI) | Iridium-based | Catalyst poison | fnpetro.ir |
| Triethyl Phosphine | Rhodium-based | Increases activity by accelerating oxidative addition | fnpetro.ir |
| Diphosphine Ligands (e.g., BINAP, dppb) | Rhodium-based | Enhances hydrogen tolerance | nih.gov |
Heterogeneous Catalysis for Methanol Carbonylation
While homogeneous catalysis dominates the industrial production of this compound via methanol carbonylation, heterogeneous catalysis offers significant advantages, primarily the ease of separation of the catalyst from the reaction products. fnpetro.irewadirect.com This simplifies the process and reduces the loss of expensive noble metal catalysts. ewadirect.com
A variety of materials have been investigated as supports for heterogeneous catalysts, including activated carbon, clays, alumina, silica (B1680970), and zeolites. fnpetro.irfnpetro.ir The active catalytic species are typically noble metals such as rhodium and iridium. ewadirect.com For instance, rhodium complexes can be supported on materials like vinyl pyridine (B92270) and vinyl acetate copolymers, which helps to maintain high catalytic activity while minimizing rhodium loss under milder reaction conditions. ewadirect.com
Zeolites, particularly mordenite, have shown promise as catalysts for the vapor-phase carbonylation of methanol or dimethyl ether to this compound or methyl acetate. frontiersin.org These materials possess acidic sites and a porous structure that facilitates the catalytic reaction. frontiersin.org Efforts have been made to develop halide-free heterogeneous catalysts to circumvent the corrosive nature of iodide promoters used in homogeneous systems. frontiersin.org Pyridine-modified H-Mordenite zeolite is one such example that has demonstrated high methanol conversion and this compound selectivity. frontiersin.org
Despite the advantages, heterogeneous catalysts for methanol carbonylation often face challenges such as lower activity, poorer selectivity, and instability compared to their homogeneous counterparts. ewadirect.com Research is ongoing to develop more robust and efficient heterogeneous systems.
The following table provides an overview of different heterogeneous catalyst systems for methanol carbonylation.
| Catalyst System | Support Material | Key Features | Reference |
| Rhodium Complex | Vinyl Pyridine/Vinyl Acetate Copolymer | High activity, reduced rhodium loss, milder conditions | ewadirect.com |
| Iridium and Lanthanum | Carbon | Single-site catalyst with high activity and selectivity | ewadirect.com |
| H-Mordenite Zeolite | - | Effective for vapor-phase carbonylation | frontiersin.org |
| Pyridine-Modified H-Mordenite | - | Halide-free, high conversion and selectivity | frontiersin.org |
Process Intensification Strategies in Methanol Carbonylation
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. researchgate.net In the context of this compound production via methanol carbonylation, several strategies have been explored to enhance process efficiency.
One prominent strategy is reactive distillation , which combines the chemical reaction and the separation of products into a single unit. researchgate.netgoogle.comiitkgp.ac.in This approach can lead to significant capital and operational cost savings by replacing multiple units like the reactor, flasher, and distillation columns of a conventional plant. google.com In a reactive distillation process for this compound production, the carbonylation of methanol or dimethyl ether occurs within a distillation column containing a homogeneous catalyst. google.comiitkgp.ac.in This integrated setup can also improve catalyst stability by avoiding the flash vaporization step that can lead to catalyst deactivation and precipitation. google.com
The use of microreactors is another process intensification technique being investigated for chemical synthesis. stevens.eduanton-paar.comslideshare.net Microreactors offer high surface-to-volume ratios, leading to enhanced heat and mass transfer. stevens.edu This can be particularly beneficial for highly exothermic or mass-transfer-limited reactions. While the application of microreactors specifically for methanol carbonylation to this compound is still an emerging area of research, they have been studied for related reactions like the hydrodeoxygenation of this compound and the production of methyl acetate. stevens.eduslideshare.net The potential advantages include better temperature control, improved safety, and the ability to scale up production by numbering up the microreactors. anton-paar.com
The table below highlights some process intensification strategies for this compound production.
| Strategy | Description | Potential Advantages | Reference |
| Reactive Distillation | Combines reaction and separation in a single distillation column. | Reduced capital and operational costs, improved catalyst stability. | researchgate.netgoogle.comiitkgp.ac.in |
| Microreactors | Utilizes small-scale reactors with high surface-to-volume ratios. | Enhanced heat and mass transfer, improved safety, scalability. | stevens.eduanton-paar.comslideshare.net |
| Heat Integration | Recovers and reuses heat from exothermic reactions. | Improved energy efficiency, reduced operational costs. | researchgate.net |
Hydrocarbon Oxidation Routes for this compound Production
Acetaldehyde Oxidation
The oxidation of acetaldehyde is a well-established method for producing this compound. rsc.org This process is typically carried out in the liquid phase using air or pure oxygen as the oxidizing agent. google.com The reaction is catalyzed by metal acetates, with manganese(II) and cobalt(II) acetates being the most common catalysts. rsc.org
The reaction conditions are typically around 150°C and 55 atmospheres. rsc.org To manage the reaction and prevent unreacted acetaldehyde from remaining in the final product, the process is often regulated to leave about 4% of unreacted acetaldehyde, which is then separated and recycled.
Ethylene (B1197577) Oxidation (Vapor Phase)
A one-step vapor-phase oxidation of ethylene to this compound has been developed as an alternative to multi-step processes. This method employs a heterogeneous catalyst, typically containing palladium metal. stevens.edu The reaction is carried out at elevated temperatures, generally in the range of 100-250°C. stevens.edu
The catalyst composition is crucial for achieving high selectivity towards this compound and minimizing the combustion of ethylene to carbon dioxide and water. stevens.edu Catalyst systems often consist of palladium supported on a carrier and may include other components like vanadium or molybdenum oxides. stevens.edu The presence of water in the reaction mixture is also important, suggesting that the reaction may proceed through an acetaldehyde intermediate formed via a Wacker-type reaction. tudelft.nl
Research has shown that the co-presence of different palladium species (Pd2+ and Pd0) and acidic sites on the catalyst is necessary for the formation of this compound from ethylene. tudelft.nl The Pd2+ sites are believed to be involved in the initial formation of acetaldehyde, which is then oxidized to this compound on the Pd0 sites. tudelft.nl
n-Butane Oxidation
The liquid-phase oxidation of n-butane is another significant route for the production of this compound. This process is more selective than vapor-phase oxidation, which tends to produce a wider range of oxygenated compounds. iitkgp.ac.in The liquid-phase oxidation is typically carried out at temperatures between 150°C and 225°C and pressures around 55 atmospheres.
The reaction is catalyzed by cobalt or manganese acetate. nih.gov In the presence of these catalysts, n-butane is oxidized to this compound with a yield of 75-80%. nih.gov However, a variety of byproducts are also formed, including formic acid, ethanol (B145695), methanol, acetaldehyde, acetone (B3395972), and methyl ethyl ketone (MEK). nih.gov Some of these byproducts have commercial value and can be isolated.
The process conditions, such as temperature and pressure, as well as the choice of catalyst, have a significant impact on the product distribution and selectivity towards this compound. For instance, uncatalyzed oxidation of n-butane is less selective and produces a mixture of oxygenated compounds. nih.gov
The table below summarizes the key aspects of the hydrocarbon oxidation routes for this compound production.
| Feedstock | Phase | Catalyst | Typical Conditions | Key Features |
| Acetaldehyde | Liquid | Manganese or Cobalt Acetate | 150°C, 55 atm | High yield (up to 95%), perthis compound intermediate. |
| Ethylene | Vapor | Palladium-based | 100-250°C | One-step process, acetaldehyde intermediate. |
| n-Butane | Liquid | Cobalt or Manganese Acetate | 150-225°C, 55 atm | Yield of 75-80% this compound, various byproducts. |
Naphtha Oxidation
The liquid-phase oxidation of naphtha is a commercial process for producing this compound, historically favored in Europe before the prevalence of methanol carbonylation. greencarcongress.com This method involves the oxidation of hydrocarbons derived from petroleum stock, such as naphtha, to generate this compound. psu.edugoogle.com The process is non-catalytic and operates under high temperatures and pressures, typically between 150-200°C and 5.6 MPa. acs.org The reaction is propagated through a free-radical mechanism and is highly exothermic. greencarcongress.comacs.org
The general chemical reaction for naphtha oxidation can be represented as: Naphtha (CnH2n+2, where n=5-8) + O2 → CH3COOH + other organic acids + CO2 + CO + H2O greencarcongress.com
While the process can be non-catalytic, multivalent metal ions such as manganese (Mn), cobalt (Co), and chromium (Cr) can be employed as catalysts to influence the product distribution and modify operating conditions. greencarcongress.com For instance, cobalt-based catalysts are known to enhance the yield of this compound. greencarcongress.com
A significant characteristic of naphtha oxidation is its low selectivity, which results in a wide array of byproducts. acs.org The reactor outlet stream typically contains only about 30 wt% this compound. acs.org Consequently, an extensive and complex series of distillation columns is required for the separation and purification of the products. greencarcongress.comacs.org The primary organic acids produced alongside this compound include formic acid, propionic acid, butyric acid, and succinic acid. greencarcongress.com Other byproducts can include acetone, methyl ethyl ketone, ethyl acetate, and methanol. google.com The intricate purification process contributes to high recycling and purification costs, making the construction of new plants based on this technology less economically viable compared to modern methods. acs.org
Interactive Table: Operating Conditions and Product Spectrum of Naphtha Oxidation
| Parameter | Value/Description |
| Feedstock | Naphtha (C5-C8 hydrocarbons) |
| Primary Product | This compound |
| Operating Temperature | 120–230 °C greencarcongress.compsu.edu |
| Operating Pressure | ~50-60 bar (5.0-6.0 MPa) greencarcongress.compsu.edu |
| Catalyst (Optional) | Cobalt (Co), Manganese (Mn), Chromium (Cr) salts greencarcongress.com |
| Key Byproducts | Formic acid, Propionic acid, Butyric acid, Succinic acid, Acetone, Methyl ethyl ketone greencarcongress.comgoogle.com |
| This compound in Effluent | Approximately 30 wt% acs.org |
Direct Conversion from C1 Feedstocks
The conversion of single-carbon (C1) feedstocks, such as methane and carbon dioxide, directly into this compound represents a significant goal in catalysis and sustainable chemistry. These pathways are attractive due to the abundance and low cost of C1 sources like natural gas.
Methane Carboxylation (e.g., GTA Process)
Directly converting methane to this compound is a challenging yet highly desirable process that could offer a more efficient route compared to traditional multi-step industrial methods. greencarcongress.compsu.edu Research has demonstrated that mononuclear rhodium species anchored on supports like zeolites or titanium dioxide can catalyze the direct conversion of methane to this compound and methanol using oxygen and carbon monoxide under mild conditions (e.g., 150 °C). greencarcongress.com These products form through independent pathways, which allows for the tuning of the conversion process. greencarcongress.com
One notable approach involves using rhodium trichloride (B1173362) as a catalyst in an aqueous medium at temperatures around 100°C, which has been shown to produce high yields of this compound. psu.edu This method represents a significant advancement in the catalytic functionalization of alkanes. psu.edu
More recently, a molybdenum disulfide (MoS₂)-confined rhodium-iron (Rh–Fe) dual-site catalyst has been developed that can directly convert methane into this compound with high selectivity at room temperature. bioengineer.org This system achieved a selectivity toward this compound of 90.3% and a productivity of 26.2 μmol per gram of catalyst per hour. bioengineer.org
Carbon Dioxide and Methane Co-conversion Pathways
The co-conversion of methane (CH4) and carbon dioxide (CO2), two major greenhouse gases, into this compound is an atom-economical and environmentally beneficial process. rsc.org However, this reaction is thermodynamically challenging due to the high stability of both methane and carbon dioxide. rsc.orgresearchgate.net
Heterogeneous Catalytic Approaches
Heterogeneous catalysts are promising for the co-conversion of CH4 and CO2 due to easier product separation and catalyst recycling. researchgate.net Research has focused on developing efficient catalysts that can simultaneously activate both molecules. researchgate.net
Density functional theory (DFT) studies have explored the use of Cu-modulated zeolites (BEA, MFI, MOR, TON) for this conversion. rsc.org These studies indicate that the catalytic activity is strongly related to the structure of the active copper species and the zeolite's pore channels. rsc.org Specifically, binuclear copper-oxo clusters ([CuOCu]²⁺) in MFI zeolites and trinuclear clusters ([Cu₃(μ-O)₃]²⁺) in MOR zeolites are identified as active sites for the reaction. rsc.org The MOR zeolite with [Cu₃(μ-O)₃]²⁺ clusters demonstrated superior catalytic activity with a low apparent activation energy of 57 kJ mol⁻¹. rsc.org
Experimental studies have also shown that catalysts like 5% Pd/carbon and 5% Pt/alumina can facilitate the formation of adsorbed acetate from a mixture of methane and carbon dioxide at temperatures around 400 °C. researchgate.net
Homogeneous Catalytic Approaches
Homogeneous catalysis offers an alternative route for the direct conversion of methane and CO2. While significant efforts have been made in heterogeneous systems, homogeneous catalytic systems have also been explored to overcome the kinetic barriers of this challenging reaction. researchgate.net These systems often operate in a liquid phase and can provide high selectivity under specific conditions. google.com
Synthesis Gas to this compound
Synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H2), is a versatile feedstock for producing a variety of chemicals, including this compound. google.com The direct conversion of syngas to this compound is an alternative to the dominant two-step process that involves methanol synthesis followed by carbonylation. google.com
The direct synthesis, however, often suffers from low yield and selectivity, producing a range of byproducts such as hydrocarbons, alcohols, and acetaldehyde. monash.edu The reaction typically requires high pressures and temperatures. For instance, a rhodium-based catalyst over NaY zeolite showed very low conversion (1.2%). csic.es More selective conversion (67.5%) has been reported at extreme conditions of 480 bar and 220 °C using a combination of Ruthenium (Ru) and Cobalt (Co) with promoters like Zirconium (Zr) and Titanium (Ti). csic.es
A common industrial practice is an integrated two-step process where syngas is first converted to methanol, which is then carbonylated to this compound. google.comgoogle.com Catalyst systems for the direct conversion route often involve multiple components. One patented process describes a homogeneous catalyst system comprising a ruthenium compound, a cobalt compound, and an alkali metal halide activator, operating in the liquid phase at pressures from about 500 to 7000 psig and temperatures from 150 °C to 300 °C. google.com Another approach utilizes a copper-based catalyst in conjunction with a solid acid catalyst, such as an acidic molecular sieve, at temperatures of 190°C to 290°C and pressures of 0.5 MPa to 20.0 MPa. google.com
Interactive Table: Comparison of Direct C1 Conversion Pathways to this compound
| Pathway | Feedstocks | Catalyst Examples | Typical Conditions | Key Challenges |
| Methane Carboxylation | Methane, CO, O2 | Rhodium on Zeolite/TiO2; MoS₂-Rh-Fe | Mild (100-150 °C); Room Temperature greencarcongress.compsu.edubioengineer.org | Catalyst stability and activity for commercial scale. greencarcongress.com |
| CO2/Methane Co-conversion (Heterogeneous) | Methane, CO2 | Cu-modulated Zeolites (MOR, MFI); Pd/C; Pt/Al2O3 | High Temperature (~400 °C) rsc.orgresearchgate.net | Thermodynamic limitations; low conversion rates. researchgate.neteralberta.ca |
| CO2/Methane Co-conversion (Homogeneous) | Methane, CO2 | Various metal complexes in solution | Varies with catalyst system | Catalyst separation and recycling. researchgate.net |
| Synthesis Gas to this compound | Syngas (CO, H2) | Ru-Co with promoters; Rh/NaY Zeolite; Cu-based + solid acid | High Pressure (up to 480 bar), High Temperature (150-300 °C) google.comcsic.es | Low selectivity and yield; byproduct formation. monash.edu |
Oxidative Dehydrogenation of Ethane (B1197151) for this compound Co-production
The oxidative dehydrogenation of ethane (ODHE) presents an alternative pathway for the co-production of ethylene and this compound. This catalytic process operates at milder temperatures, typically between 300-400°C, compared to traditional steam cracking methods for ethylene production. tum.de The exothermic nature of this partial oxidation reaction allows for process designs that can lead to significantly reduced CO2 emissions. tum.de
In the ODHE process, a feed stream containing ethane is purified and then subjected to oxidative dehydrogenation using a heterogeneous catalyst. hydrocarbonprocessing.comgoogle.com The reactor effluent contains both ethylene and this compound. google.com this compound is typically recovered by washing the effluent with water, followed by solvent extraction to separate the this compound from the aqueous stream. google.com
The catalysts employed are crucial for the process's selectivity and efficiency. Commonly used catalysts include multicomponent mixed oxides, such as those containing Molybdenum (Mo), Vanadium (V), and Niobium (Nb), or Mo, V, and Antimony (Sb), often in the orthorhombic M1 crystalline phase. google.comglobethesis.com The addition of palladium (Pd) to supported MoVNb catalysts has also been investigated to improve selectivity towards this compound. researchgate.net The ODHE technology offers flexibility, as the ratio of ethylene to this compound in the product stream can be adjusted, potentially catering to downstream production processes like the synthesis of vinyl acetate monomer. tum.de
Key Parameters of the ODHE Process for this compound Co-production
| Parameter | Description | Source |
|---|---|---|
| Process Name | Oxidative Dehydrogenation of Ethane (ODHE) | tum.de |
| Primary Products | Ethylene and this compound | hydrocarbonprocessing.comgoogle.com |
| Reaction Temperature | 300-400°C | tum.de |
| Catalyst Examples | Mo/V/Sb, Mo/V/Nb, supported MoVNbPd | google.comresearchgate.net |
| Key Advantage | Potential for CO2-neutral production and adjustable product ratios | tum.de |
Photocatalytic Synthesis of this compound from Ethane
A novel and environmentally friendly approach for this compound synthesis involves the photocatalytic selective oxidation of ethane. nih.govresearchgate.net This method allows for the synthesis of this compound at very low temperatures, between 0°C and 25°C, using hydrogen peroxide (H₂O₂) as the oxidant. nih.govdigitellinc.com This process represents a significant departure from conventional methods that require high temperatures and multiple steps. nih.govdigitellinc.com
The core of this technology is a specially designed catalyst, which consists of single palladium atoms (Pd₁) anchored onto graphitic carbon nitride (g-C₃N₄). nih.govresearchgate.net Under light irradiation, this catalyst demonstrates high activity and exceptional selectivity for this compound, reaching up to 98.7% at 0°C under atmospheric pressure of ethane. nih.govresearchgate.net This integration of photocatalysis with thermal catalysis at a solid-liquid interface offers a green synthetic route with minimal energy consumption. digitellinc.com
Single-atom catalysts (SACs) are at the forefront of this advanced synthesis method. usask.ca In the photocatalytic oxidation of ethane, isolated palladium atoms supported on graphitic carbon nitride (Pd₁/g-C₃N₄) serve as the active sites. nih.govdigitellinc.com The use of single atoms as the catalytic center maximizes atomic efficiency and can lead to unique catalytic properties compared to traditional nanoparticle catalysts. usask.ca
These SACs have shown remarkable selectivity in various oxidation reactions. usask.caacs.org For the conversion of ethane to this compound, the Pd₁/g-C₃N₄ catalyst exhibits a high turnover frequency (TOF) of 278 per hour at 0°C. digitellinc.com The distinct metal-support interaction in SACs can stabilize reaction intermediates and prevent the overoxidation of the desired products, which is a common challenge in selective oxidation reactions. acs.org The design of such catalysts, where individual metal atoms are precisely anchored to a support material, is a key strategy in developing highly selective and efficient chemical transformations. usask.causask.ca
Computational modeling and simulations are indispensable tools for understanding the intricate mechanisms of photocatalytic reactions at the molecular level. nih.govsaspublishers.com In the case of the photocatalytic synthesis of this compound from ethane using the Pd₁/g-C₃N₄ catalyst, in situ studies combined with computational simulations have provided crucial insights. nih.govresearchgate.net
Simulations suggest that under photoirradiation, the anchored single palladium atom becomes positively charged. nih.govresearchgate.net This positively charged Pd₁ site, with an adsorbed hydroxyl group (OH), is identified as the catalytic center for activating the C-H bond in ethane. digitellinc.com The activation proceeds through a concerted mechanism with a very low activation barrier of only 0.14 eV. nih.govresearchgate.netdigitellinc.com This low barrier explains the high efficiency of the reaction at near-ambient temperatures. nih.govdigitellinc.com Computational methods like Density Functional Theory (DFT) are pivotal in predicting the electronic structures of catalysts and elucidating the step-by-step reaction pathways, thereby guiding the design of more efficient photocatalytic systems. saspublishers.com
Biocatalytic and Fermentative Production of this compound
This compound Bacteria (AAB) in Industrial Fermentation
This compound bacteria (AAB) are a group of Gram-negative, obligate aerobic bacteria that play a central role in the industrial production of this compound, most notably in the form of vinegar. wikipedia.orgnih.govnih.gov These microorganisms are widespread in nature, commonly found in environments where ethanol is produced through the fermentation of sugars, such as on fruits and flowers. wikipedia.orgnih.gov
The key metabolic feature of AAB utilized in industry is their ability to perform oxidative fermentation, specifically the incomplete oxidation of ethanol to this compound. wikipedia.orgnih.govfrontiersin.org This biotransformation is a two-step process catalyzed by membrane-bound enzymes. First, alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts the acetaldehyde into this compound. nih.govmdpi.com Industrial vinegar production largely relies on submerged culture systems, where AAB are grown in aerated alcoholic media within bioreactors called acetators, allowing for efficient and rapid production of high-acidity vinegar. nih.gov
Characteristics of Industrial this compound Fermentation
| Characteristic | Description | Source |
|---|---|---|
| Microorganisms | This compound Bacteria (AAB) | wikipedia.orgnih.gov |
| Metabolism | Strictly aerobic, oxidative fermentation | wikipedia.orgnih.gov |
| Substrate | Ethanol | nih.gov |
| Primary Product | This compound | nih.gov |
| Key Enzymes | Alcohol dehydrogenase (ADH), Aldehyde dehydrogenase (ALDH) | nih.govmdpi.com |
| Industrial System | Submerged culture in bioreactors (acetators) | nih.gov |
The classification of this compound bacteria has evolved significantly over time with the advancement of analytical techniques. ftb.com.hr AAB belong to the family Acetobacteraceae within the class Alphaproteobacteria. nih.gov Historically, the classification was primarily based on morphological and physiological traits. ftb.com.hr The first genus, Acetobacter, was described in 1898. nih.govmagtech.com.cnnih.gov Later, the genus Gluconobacter was proposed for strains that preferentially oxidized glucose over ethanol. nih.govsupremevinegar.com
Modern taxonomy relies on polyphasic approaches, incorporating genetic characteristics, which has led to the identification of numerous genera and species. nih.gov As of 2021, 19 genera of AAB have been reported. nih.govfrontiersin.org The main genera responsible for industrial vinegar production are Acetobacter, Gluconacetobacter, Gluconobacter, and Komagataeibacter. nih.govftb.com.hr These are favored for their high capacity to oxidize ethanol and their strong resistance to the resulting high concentrations of this compound in the fermentation medium. nih.govftb.com.hr For instance, species like Komagataeibacter europaeus are particularly suited for industrial vinegar production due to their tolerance to ethanol and the ability to thrive in highly acidic environments with a pH as low as 2.5. mdpi.com
Metabolic Pathways and Enzyme Systems in AAB
Biorefinery Concepts for this compound Production from Biomass
The increasing demand for sustainable and bio-based chemicals has led to the development of biorefinery concepts for the production of this compound from renewable biomass, particularly lignocellulosic materials. nih.govpreprints.org Lignocellulosic biomass, which includes agricultural and forestry residues, is an abundant and low-cost feedstock. preprints.org The conversion of this biomass into this compound typically involves a pretreatment step to break down its complex structure, followed by fermentation. researchgate.net
One promising approach is the utilization of syngas, a mixture of carbon monoxide (CO), carbon dioxide (CO2), and hydrogen (H2), which can be produced from the gasification of lignocellulosic biomass. nih.gov Certain anaerobic bacteria, known as acetogens, can utilize the components of syngas to produce this compound through the Wood-Ljungdahl pathway. nih.gov This method offers a way to convert the entire organic fraction of biomass into a valuable chemical. nih.gov
Another biorefinery strategy involves the hydrothermal fractionation of biomass. mdpi.com During this process, the hemicellulose component of the biomass is hydrolyzed, releasing acetyl groups that can be recovered as this compound. mdpi.com The remaining cellulose (B213188) and lignin (B12514952) fractions can then be further processed into other value-added products, creating an integrated and economically viable biorefinery. For example, low-acid hydrothermal fractionation of pine wood has been shown to recover significant amounts of this compound from the liquid hydrolysate. mdpi.com
The production of this compound from cellulosic biomass can also be achieved through simultaneous saccharification and fermentation (SSF), where the enzymatic hydrolysis of cellulose into fermentable sugars occurs concurrently with the fermentation of these sugars to this compound by microorganisms like Clostridium thermoaceticum.
Emerging Microbial Pathways for this compound Synthesis
While the oxidation of ethanol by AAB is a well-established route for this compound production, recent research has uncovered novel metabolic pathways for acetate synthesis in other bacteria. These emerging pathways offer potential new avenues for the biotechnological production of this compound, possibly from a wider range of substrates and with different energetic efficiencies.
One such recently discovered pathway involves the enzymes succinyl-CoA:acetate CoA-transferase (SCACT) and succinyl-CoA synthetase (SCS). nih.govasm.org This pathway, which was previously thought to be absent in prokaryotes, has been identified in the fermentative bacterium Cutibacterium granulosum and is encoded in the genomes of over 30 other bacterial species. nih.govasm.org In this pathway, SCACT facilitates the formation of acetate from acetyl-CoA, and SCS is responsible for the synthesis of ATP. asm.org This represents a new mechanism for bacteria to generate both acetate and energy. asm.org
Another area of interest is the engineering of non-native pathways into model organisms like Escherichia coli to enable the production of this compound from alternative feedstocks. For instance, metabolic pathways for acetate utilization and production are being explored to enhance the synthesis of various valuable chemicals. mdpi.com In E. coli, acetate can be converted to the central metabolite acetyl-CoA through the action of acetate kinase (AckA) and phosphate (B84403) acetyltransferase (Pta), or by acetyl-CoA synthetase (ACS). mdpi.com While these pathways are typically involved in acetate assimilation, they can also be engineered to direct carbon flux towards acetate production.
Furthermore, the construction of novel acetate metabolic pathways in microorganisms is being investigated for applications beyond chemical production, such as in microbial fuel cells. For example, engineered Shewanella oneidensis strains expressing an acetate coenzyme A transferase have been developed to utilize acetate as a sole carbon source for bioelectricity generation. frontiersin.org These advancements in understanding and engineering microbial metabolism are opening up new possibilities for the bio-based synthesis of this compound.
Reaction Mechanisms and Kinetics of Acetic Acid
Dissociation and Solvation Dynamics
The behavior of acetic acid in an aqueous environment is fundamentally characterized by its dissociation, a process governed by intricate interactions with surrounding water molecules. As a weak acid, this compound only partially dissociates, establishing an equilibrium between the undissociated molecule and its constituent ions. solubilityofthings.compathwaystochemistry.com
This compound Dissociation in Aqueous Solution
The dissociation of this compound (CH₃COOH) in water is a reversible reaction where a proton (H⁺) is transferred to a water molecule (H₂O), forming a hydronium ion (H₃O⁺) and an acetate (B1210297) ion (CH₃COO⁻). britannica.comyoutube.com This can be represented by the following equilibrium equation:
CH₃COOH(aq) + H₂O(l) ⇌ H₃O⁺(aq) + CH₃COO⁻(aq) britannica.com
The extent of this dissociation is relatively low; for instance, in a 0.10 M aqueous solution, only about 1.34% of this compound molecules dissociate. pathwaystochemistry.com
Computational studies, particularly those employing metadynamics and transition path sampling, have revealed that the dissociation of this compound in water does not follow a single, simple path. researchgate.netnih.gov Instead, at least two distinct reaction pathways have been identified:
Pathway 1: Stepwise Dissociation via a Contact Ion Pair. This pathway involves the initial breaking of a hydrogen bond between a water molecule and the hydroxyl group of the this compound. nih.gov This leads to the formation of a metastable contact ion pair (CH₃COO⁻H₃O⁺), where the acetate and hydronium ions remain in close proximity. This intermediate state is a crucial step before the ions fully separate and become solvated by the bulk water.
Pathway 2: Direct Proton Transfer. In this alternative mechanism, the proton is transferred more directly from the this compound to the surrounding water molecules through an unstable, Zundel-ion-like intermediate (H₅O₂⁺). nih.gov This pathway bypasses the formation of a stable contact ion pair and represents a more concerted transfer of the proton into the solvent.
The transition states for these pathways involve specific arrangements of the this compound molecule and several surrounding water molecules, highlighting the active role of the solvent in facilitating proton transfer.
Water is not a passive solvent in the dissociation of this compound; it is an active participant in the reaction. solubilityofthings.comquora.com The high polarity of water molecules allows them to stabilize the resulting acetate and hydronium ions. solubilityofthings.com This stabilization is achieved through the formation of hydration shells, where water molecules orient themselves around the ions. doubtnut.com
Specifically, water molecules facilitate dissociation in several ways:
Proton Acceptor: A water molecule directly accepts the proton from the carboxylic acid group, forming the hydronium ion. britannica.comyoutube.com
Solvation and Stabilization: The polar nature of water allows it to effectively solvate the newly formed acetate and hydronium ions, which is thermodynamically favorable. quora.com Water molecules form hydrogen bonds with the acetate ion and create a "protective cover" that helps prevent the immediate recombination of the ions. doubtnut.com
Proton Relay: A network of hydrogen-bonded water molecules can facilitate the transport of the proton away from the acetate ion through a "proton relay" or Grotthuss-type mechanism, further promoting the separation of the charged species.
Understanding the intricate details of this compound dissociation at a molecular level has been greatly advanced by computational chemistry methods. researchgate.net Techniques such as molecular dynamics (MD) and quantum mechanics (QM) simulations are essential for exploring the reaction mechanism. microbialcell.comacs.org
Metadynamics and Transition Path Sampling (TPS): These advanced simulation techniques have been instrumental in identifying the multiple reaction pathways and characterizing the transition states. researchgate.netnih.gov By introducing "collective variables" that describe key aspects of the reaction (like proton-oxygen distance and ion solvation), researchers can map the free energy landscape of the dissociation process. researchgate.net
Ab Initio Quantum Chemical Calculations: These methods provide highly accurate descriptions of the electronic structure and energies of the molecules involved, which is crucial for understanding the stability of intermediates and the energy barriers of the reaction. researchgate.net
Reactive Force Fields (ReaxFF): This method allows for the simulation of chemical reactions in large systems, providing insights into how factors like system size can influence the calculated dissociation constant (Ka). researchgate.net
These computational approaches have confirmed that a proper description of the solvation state of the ions and the distance between them is critical for accurately modeling the dissociation mechanism. researchgate.net
Hydrogen Bonding and Molecular Association
The carboxylic acid group in this compound allows it to act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen). mdpi.comnih.gov This dual nature leads to strong intermolecular hydrogen bonding, resulting in the formation of molecular associates, most notably dimers.
In the gas phase, this compound molecules readily form stable cyclic dimers. mdpi.comontosight.ai These dimers are held together by two strong hydrogen bonds between the hydroxyl group of one molecule and the carbonyl group of the other, creating a stable eight-membered ring structure. researchgate.netmdpi.com The formation of these dimers significantly affects the physical properties of gaseous this compound, such as its vapor pressure and boiling point. ontosight.ai
The structure in the liquid phase is more complex and a subject of ongoing research. While dimers are present, other structures like linear chains of hydrogen-bonded molecules and even trimers have been proposed to coexist. mdpi.comresearchgate.net The dynamic nature of the liquid phase means that these associations are transient. In aqueous solutions, the strong interactions with water molecules disrupt the self-association of this compound, and it is believed that this compound does not form significant dimer structures in water. researchgate.net
Thermodynamic Parameters for this compound Dimerization in the Gas Phase
| Parameter | Experimental Value (NMR) | Experimental Value (IR/Vapor Density) |
| Dimerization Enthalpy (ΔH) | ~ -18 kcal/mol | ~ -15 kcal/mol |
| Dimerization Entropy (ΔS) | ~ -42 cal/K·mol | ~ -37 cal/K·mol |
Source: mdpi.com
Interactions with Water Molecules: Monohydrates and Dihydrates
The interaction of this compound with water is fundamental to understanding its behavior in aqueous solutions and atmospheric chemistry. These interactions lead to the formation of hydrogen-bonded complexes, primarily monohydrates (this compound with one water molecule) and dihydrates (this compound with two water molecules).
Computational studies using density-functional theory (DFT) have identified multiple stable conformer structures for both monohydrates and dihydrates. aip.orgnih.gov For the monohydrate, six stable conformers have been found, and for the syn-dihydrate, another six plausible structures have been identified. aip.orgnih.gov The most stable structure for the monohydrate involves the syn-conformer of this compound forming a cyclic, double hydrogen-bonded geometry with a single water molecule. aip.orgnih.gov Similarly, the most stable dihydrate structure consists of the syn-conformer of this compound in a cyclic, double hydrogen-bonded arrangement with two water molecules. aip.orgnih.gov The binding energies calculated for these complexes are significant, indicating strong interactions. aip.orgnih.gov For instance, the binding energy between an this compound molecule and a water molecule in both monohydrate and dihydrate forms is greater than the binding energy between two water molecules. aip.orgnih.gov
In the monohydrated clusters, two hydrogen bonds form between the water molecule and the this compound. ustc.edu.cn For the dihydrate, the two water molecules and the this compound molecule can form a three-membered ring structure with three hydrogen bonds. ustc.edu.cn As more water molecules are added, such as in trihydrates and tetrahydrates, the hydrogen bonding network becomes more complex, with water molecules beginning to form hydrogen bonds with each other. ustc.edu.cn
Conformational Analysis of this compound-Water Complexes (e.g., cis-AA, trans-AA)
This compound (AA) exists in two main conformations: a lower-energy trans-conformer and a higher-energy cis-conformer. The trans-AA, with a C–C–O–H dihedral angle of 180°, is more stable than the cis-AA (dihedral angle of 0°) by approximately 1880 cm⁻¹. aip.org While most studies focus on the more stable trans-AA, the cis-AA conformer can be prepared and studied in low-temperature matrices through vibrational excitation of the trans form. aip.org
The interaction with water molecules affects the stability and structure of these conformers. Theoretical calculations have revealed the existence of multiple stable structures for complexes of both trans-AA and cis-AA with water. aip.orgaip.org Specifically, three 1:1 structures for trans-AA⋯H₂O complexes and three for cis-AA⋯H₂O complexes have been identified. aip.orgaip.org
The most stable 1:1 complex between trans-AA and water, denoted AAT1W, features a six-membered ring stabilized by two strong hydrogen bonds: OHw⋯O= and OHₐₐ⋯Ow. aip.org Experimental work has successfully identified two trans-AA⋯H₂O complexes and, for the first time, two cis-AA⋯H₂O complexes. aip.org These cis-AA-water complexes were generated by annealing a matrix containing water and cis-AA molecules, which were themselves produced by selective vibrational excitation of the trans form. aip.org Additionally, the most stable forms of 1:2 complexes of both trans-AA and cis-AA with water have been computationally studied and experimentally identified. aip.orgresearchgate.net
Spectroscopic and Computational Characterization of Complexes
A combination of spectroscopic techniques and computational methods has been crucial for characterizing this compound-water complexes. High-resolution microwave spectroscopy has been used to record the spectra of both the monohydrate and dihydrate of this compound. lancs.ac.ukrsc.org The determined rotational and centrifugal distortion constants from these spectra confirm the structures predicted by ab initio calculations, which show the water molecules binding to the carboxylic group to form hydrogen-bonded ring complexes. lancs.ac.ukrsc.org
Infrared (IR) spectroscopy in nitrogen matrices, combined with MP2 and coupled-cluster [CCSD(T)] calculations, has been employed to study the non-covalent interactions between this compound and water. aip.org This approach led to the first experimental observation and structural assignment of complexes involving the higher-energy cis-AA conformer with water. aip.org
Density-functional theory (DFT) calculations have been extensively used to determine the equilibrium structures and binding energies of these hydrates. aip.orgnih.gov These calculations, using various basis sets, have shown that the carbonyl (C=O) and hydroxyl (OH) groups of this compound are the primary sites for hydrogen-bonding interactions with water. aip.orgnih.gov Vibrational analysis from these computations helps in assigning spectral features and understanding the shifts in intermolecular and intramolecular frequencies upon complex formation. aip.org
The following table summarizes key computational findings for this compound-water complexes.
| Complex | Method | Key Finding | Reference |
| trans-AA⋯H₂O | CCSD(T)/6-311++G(2d,2p) | Most stable 1:1 complex (AAT1W) has an interaction energy of -25.0 kJ mol⁻¹ and is stabilized by two strong hydrogen bonds. | aip.org |
| cis-AA⋯H₂O | MP2 / CCSD(T) | Three stable 1:1 structures were identified computationally. Two were experimentally found and assigned. | aip.org |
| AA Monohydrate & Dihydrate | DFT | The most stable conformers involve the syn-conformer of this compound forming cyclic double H-bonded geometries. | aip.orgnih.gov |
| AA Monohydrate & Dihydrate | Microwave Spectroscopy | Confirmed hydrogen-bonded ring structures predicted by ab initio calculations. | lancs.ac.ukrsc.org |
Mechanisms of Organic Reactions Involving this compound
Esterification Reactions
Esterification is a pivotal reaction involving this compound, where it reacts with an alcohol to form an ester and water. This reaction can be catalyzed, typically by a strong acid, or can proceed without a catalyst under certain conditions.
Catalyzed Esterification Mechanisms
The acid-catalyzed esterification of this compound with an alcohol, such as ethanol (B145695), is a reversible process that follows a well-established multi-step mechanism. pearson.commasterorganicchemistry.com
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of this compound by the acid catalyst (e.g., H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pearson.comlibretexts.org
Nucleophilic Attack : The alcohol (e.g., ethanol) acts as a nucleophile, with its oxygen atom attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. pearson.com
Proton Transfer : A proton is transferred from the oxonium ion (formed from the alcohol's oxygen) to one of the hydroxyl groups of the intermediate. This turns the hydroxyl group into a good leaving group (water). pearson.comlibretexts.org
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. pearson.com
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product (e.g., ethyl acetate). pearson.com
The mechanism can vary depending on the catalyst. For instance, with a homogeneous catalyst like propane (B168953) sulfonic acid, the reaction may follow an Eley-Rideal mechanism. researchgate.net In contrast, when using a heterogeneous catalyst like sulfonic acid-functionalized mesoporous silica (B1680970), a dual-site Langmuir-Hinshelwood mechanism has been observed, where both this compound and the alcohol adsorb onto the catalyst surface before reacting. researchgate.net
Uncatalyzed Esterification Mechanisms
While less common, the esterification of this compound can occur without an external catalyst, though it is generally a slower process. researchgate.net In this case, this compound itself can act as a weak catalyst. researchgate.net
Computational studies using Density Functional Theory (DFT) have explored the mechanism of uncatalyzed esterification between this compound and methanol (B129727). researchgate.netnih.gov These studies suggest a concerted process that proceeds through cyclic transition states. Both four- and six-membered cyclic transition state structures have been investigated. researchgate.netnih.gov The reaction is proposed to occur via a one- or two-step concerted mechanism. researchgate.net The calculated free energy of activation for the uncatalyzed reaction between this compound and methanol is approximately 36 kcal mol⁻¹, which is in reasonable agreement with experimental findings. researchgate.netnih.gov The negative entropy of activation (ΔS‡) calculated for uncatalyzed esterification indicates an associative mechanism where the transition state is more ordered than the reactants. semanticscholar.org
The rate of uncatalyzed esterification is significantly influenced by temperature; higher temperatures lead to increased reaction rates and higher conversion of the carboxylic acid. semanticscholar.org
Ketonization of this compound over Catalytic Surfaces
The conversion of carboxylic acids, such as this compound, into ketones is a significant reaction for upgrading bio-oil by reducing its acidity. This process, known as ketonization, is effectively catalyzed by various metal oxides. The reaction involves the condensation of two this compound molecules to produce acetone (B3395972), carbon dioxide, and water. researchgate.net The mechanism of this transformation is intricately linked to the properties of the catalyst's surface.
Surface Carboxylate Species Formation
A critical step in the ketonization of this compound is the dissociative adsorption of the acid molecules onto the catalyst surface, leading to the formation of surface carboxylate species (acetates). researchgate.netsciforum.net This process is widely recognized to occur at lower temperatures on metal oxide surfaces. researchgate.net The interaction of this compound with the catalyst surface can lead to different types of carboxylate species, primarily monodentate and bidentate acetates. The formation of monodentate carboxylates is considered crucial for the ketonization reaction, while bidentate species might lead to less selective pathways, such as dehydration to form ketene-like products. researchgate.netresearchgate.net
On catalysts like anatase TiO2, the electron-donor characteristics of the formed carboxylate species can influence the thermal elimination of surface hydroxyls, thereby affecting the state of the catalyst surface under reaction conditions. rsc.org Studies on zirconia (ZrO2) surfaces show that this compound readily adsorbs and deprotonates to form acetate. unimib.it The reaction kinetics often support a bimolecular pathway where the rate-limiting step is the C-C bond formation between two adsorbed acetate species, which then forms a β-ketoacid intermediate before decomposing to the final products. researchgate.net
Role of Acid-Base Pairs on Catalysts
The catalytic activity of metal oxides in this compound ketonization is strongly dependent on their acid-base properties. harvard.edu It is widely accepted that acid-base pairs on the catalyst surface are crucial for the reaction. researchgate.netharvard.edu Specifically, coordinatively unsaturated metal cations (Lewis acid sites) and adjacent oxygen anions (Lewis base sites) work together to facilitate the initial adsorption and activation of this compound molecules. researchgate.netliverpool.ac.uk
Table 1: Catalyst Activity in this compound Ketonization This table summarizes the catalytic activity of different metal oxides in the gas-phase ketonization of this compound.
| Catalyst | Temperature Range (°C) | Activity Order |
| γ-Al2O3 | 180–350 | Lowest |
| TiO2 | 180–350 | Moderate |
| ZrO2 | 180–350 | High |
| CeO2 | 180–350 | Highest |
| Data sourced from a comparative study on metal oxide catalysts. researchgate.net |
Oxidative Decomposition Pathways
This compound can undergo decomposition through various oxidative pathways, particularly in the aqueous phase, where it reacts with highly reactive species like hydroxyl radicals. These reactions are relevant in atmospheric chemistry and advanced oxidation processes for water treatment. securesite.jpresearchgate.net
Reactions with Hydroxyl Radicals in Aqueous Phase
In the aqueous phase, the oxidation of this compound initiated by hydroxyl radicals (•OH) is a key degradation pathway. securesite.jpcopernicus.org The reaction proceeds via hydrogen atom abstraction from the this compound molecule. Abstraction can occur from either the methyl group (-CH3) or the carboxylic group (-COOH), with abstraction from the methyl group being the dominant pathway, occurring about five times faster. copernicus.org
The primary radical formed, •CH2COOH, reacts with dissolved oxygen to form a peroxy radical (HOOCCH2OO•). copernicus.org Subsequent reactions of this peroxy radical can lead to the formation of several stable products, including glyoxylic acid, glycolic acid, and oxalic acid. researchgate.netcopernicus.org Unlike the oxidation of other compounds like methylglyoxal, the oxidation of this compound by hydroxyl radicals does not typically produce oligomers or succinic acid. researchgate.netcopernicus.org The efficiency of this decomposition can be influenced by factors such as the pH of the solution, which affects the ionization state of this compound and its reaction rate with •OH radicals. ijpest.com
Table 2: Products from Aqueous Phase Oxidation of this compound by •OH Radicals This table lists the major products identified from the reaction of this compound with hydroxyl radicals in an aqueous environment.
| Product | Chemical Formula |
| Glyoxylic Acid | C2H2O3 |
| Glycolic Acid | C2H4O3 |
| Oxalic Acid | C2H2O4 |
| Data sourced from studies on aqueous-phase oxidation of this compound. researchgate.netcopernicus.org |
Alkoxy Radical Decomposition Mechanisms
Following the formation of peroxy radicals from the initial •OH attack, alkoxy radicals (HOOCCH2O•) are formed through subsequent reactions. copernicus.org These alkoxy radicals are key intermediates that can undergo further decomposition through several mechanisms.
One major pathway is decomposition, which for the alkoxy radical derived from this compound, can yield formaldehyde (B43269) and carbon dioxide. copernicus.orgcopernicus.org Another significant pathway, particularly favorable in the aqueous phase, is a 1,2-hydride shift. copernicus.orgresearchgate.net This rearrangement is often assisted by water molecules and results in the formation of a more stable radical, [HO(O)CC•H(OH)], which is then oxidized to glyoxylic acid and subsequently to oxalic acid. copernicus.orgresearchgate.net In the absence of NOx, an α-ester rearrangement can also occur, leading to the production of this compound and other radical species. conicet.gov.ar In specific low-oxygen environments, a 1,3-hydrogen shift in an intermediate alkoxy radical has been proposed as a minor pathway leading to this compound formation. rsc.org
Catalytic Reaction Mechanism Studies
The mechanism of this compound ketonization has been the subject of numerous studies, with several pathways proposed depending on the catalyst and reaction conditions. A widely supported mechanism on metal oxide surfaces is the β-keto-acid pathway. researchgate.netunimib.it This involves the formation of a β-ketoacid intermediate from two adsorbed acetate molecules, which then decarboxylates to form the ketone. researchgate.net
Another proposed mechanism involves a ketene (B1206846) intermediate. sciforum.netrsc.org In this pathway, an adsorbed acetate dehydrates to form a surface ketene, which then reacts with another adsorbed this compound molecule to produce the final ketone. rsc.org
On zeolite catalysts, the mechanism can differ. One proposed route involves the formation of surface acyl species from the adsorption of this compound onto strongly acidic protons. This surface acyl group then couples with another carboxylic acid molecule to form an acid anhydride (B1165640) intermediate, which subsequently decomposes into the ketone and CO2. mdpi.com
Computational studies using DFT (Density Functional Theory) have provided deeper insights. For instance, on tetragonal zirconia, calculations suggest that after the initial deprotonation of this compound to acetate, a proton is transferred from the methyl group of the acetate to the surface, forming an enolate-like species (CH2COO2-). This species is considered a key intermediate for the C-C coupling step. unimib.it
Catalysis in this compound Synthesis from Methanol Carbonylation
The carbonylation of methanol is the most significant industrial route for producing this compound. researchgate.netfnpetro.ir This process relies on sophisticated catalytic systems, primarily involving organometallic complexes of rhodium and iridium in homogeneous catalysis, although heterogeneous catalysts are an area of active research. researchgate.netfnpetro.ir
The two leading commercial processes for methanol carbonylation are the Monsanto process, which uses a rhodium-based catalyst, and the Cativa process, which employs an iridium-based catalyst. researchgate.netsci-hub.se Both processes share fundamental mechanistic steps but differ in catalyst stability, activity, and operating conditions. sci-hub.sewikipedia.org
The Monsanto Process (Rhodium-Catalyzed): Developed in the 1960s, this process utilizes a rhodium catalyst, typically in the form of the anionic complex [Rh(CO)₂I₂]⁻, in an aqueous this compound medium with methyl iodide as a promoter. researchgate.netijcce.ac.irrsc.org The catalytic cycle involves several key steps: ijcce.ac.irrsc.org
Oxidative Addition: The active catalyst, [Rh(CO)₂I₂]⁻, reacts with methyl iodide (CH₃I). This is often the rate-determining step. ijcce.ac.ir
Migratory Insertion: A methyl group on the rhodium center migrates to a coordinated carbon monoxide ligand, forming an acetyl group. researchgate.net
Reductive Elimination: The resulting rhodium-acetyl complex eliminates acetyl iodide (CH₃COI), regenerating the active [Rh(CO)₂I₂]⁻ catalyst. google.com
Hydrolysis: The acetyl iodide is then hydrolyzed by water to produce this compound and hydrogen iodide (HI), which in turn reacts with methanol to regenerate the methyl iodide promoter. wikipedia.org
A significant drawback of the Monsanto process is the need for high water concentrations (around 14-15%) to maintain catalyst stability and prevent precipitation, which complicates downstream purification. sci-hub.se
The Cativa Process (Iridium-Catalyzed): Introduced by BP Chemicals in 1996, the Cativa process uses an iridium-based catalyst, such as [Ir(CO)₂I₂]⁻, promoted by various compounds, including ruthenium complexes. sci-hub.sewikipedia.orgnih.gov This system offers several advantages over the rhodium-based process. sci-hub.se The iridium catalyst exhibits greater stability, allowing the reaction to be run at lower water concentrations. sci-hub.sewikipedia.org This reduces the formation of by-products like propionic acid and suppresses the water-gas shift reaction. wikipedia.org
The active catalyst, [Ir(CO)₂I₂]⁻, reacts with methyl iodide to form an octahedral iridium(III) species, fac-[Ir(CO)₂(CH₃)I₃]⁻. wikipedia.org After ligand exchange (iodide for carbon monoxide), the migratory insertion of CO forms a square pyramidal species with an acetyl ligand. wikipedia.org Reductive elimination of acetyl iodide regenerates the active iridium(I) catalyst, and the acetyl iodide is hydrolyzed to this compound. wikipedia.org
| Feature | Monsanto Process | Cativa Process |
| Primary Catalyst | Rhodium ([Rh(CO)₂I₂]⁻) | Iridium ([Ir(CO)₂I₂]⁻) |
| Promoter | Methyl Iodide | Methyl Iodide, Ruthenium or other metal complexes nih.gov |
| Rate-Limiting Step | Oxidative addition of CH₃I ijcce.ac.ir | Migratory CO insertion nih.govacs.org |
| Operating Water Conc. | High (~14-15%) sci-hub.se | Low (<5%) wikipedia.orgnih.gov |
| Catalyst Stability | Less stable | More stable sci-hub.se |
| By-products | Higher levels of by-products | Lower levels of by-products (e.g., propionic acid) wikipedia.org |
While homogeneous catalysts like those in the Monsanto and Cativa processes are highly active, their separation from the product stream is a significant challenge. fnpetro.ir This has driven research into heterogeneous catalysts, where the active metal sites are immobilized on a solid support, simplifying catalyst recovery. fnpetro.irrsc.org The structure of the catalyst at the interface between the metal and the support is crucial for its performance. acs.org
Atomically dispersed metal catalysts are at the forefront of this research, bridging the gap between homogeneous and heterogeneous catalysis. acs.org In these systems, individual metal atoms are isolated on a support material, maximizing atom efficiency and providing well-defined active sites. acs.org
Recent studies have explored atomically dispersed rhenium (ReO₄) on an inert silica (SiO₂) support for the gas-phase carbonylation of methanol without a halide promoter. acs.orgsci-hub.se In this system, atomically dispersed ReO₄ sites were found to be highly selective for this compound, whereas larger rhenium oxide clusters favored the formation of dimethyl ether. acs.org Kinetic analysis and in situ spectroscopic measurements suggest the reaction mechanism involves the activation of methanol on the ReO₄ sites, followed by CO insertion into the resulting methyl species. acs.orgsci-hub.se The addition of a small amount of atomically dispersed rhodium to the ReO₄/SiO₂ catalyst was shown to yield over 96% selectivity towards this compound at rates comparable to homogeneous processes. acs.org
Another approach involves using carbon-supported catalysts, such as an Iridium-Lanthanum catalyst on carbon (Ir-La/C). researchgate.netosti.gov Density functional theory (DFT) and infrared spectroscopy studies have been used to understand the structure and mechanism for methanol carbonylation on these single-site heterogeneous catalysts. researchgate.net These heterogeneous systems offer a promising alternative to traditional liquid-phase processes, potentially leading to more sustainable and economical this compound production. sci-hub.se
This compound as a Catalyst in Hydration Reactions
Beyond its role as a product and solvent, this compound can also function as a weak acid catalyst. uw.edu It is particularly effective in certain hydration reactions, where it facilitates the addition of water across a double bond. uw.eduumd.edu This is observed in the hydration of alkenes and carbonyl compounds. uw.eduresearchgate.net
In the hydration of carbonyl groups, such as that in acetone, this compound participates in a "co-operative" mechanism. researchgate.netcdnsciencepub.com In this mechanism, solvent water molecules are actively involved, working in concert with the acid catalyst to avoid the formation of high-energy charged intermediates. researchgate.netcdnsciencepub.com Theoretical studies have shown that the primary catalyzed reaction channels involve one this compound molecule and one water molecule. researchgate.net The catalysis can proceed through pathways involving one or both of the oxygen atoms of the this compound's carboxyl group. researchgate.net
For the this compound-catalyzed hydration of acetone in a water solvent at 298 K, the theoretical rate constant has been calculated to be 0.49 M⁻¹ s⁻¹. researchgate.net This value is in close agreement with an experimentally estimated value of 0.30 M⁻¹ s⁻¹, which was determined using ¹⁸O-isotope shifts in the ¹³C NMR spectrum of labeled acetone. researchgate.net This demonstrates that the concept of co-operative catalysis can be effectively extended to general acid catalysis by weak acids like this compound in aqueous solutions. researchgate.net
Hydrogenation of this compound to Ethanol: Catalytic Considerations
The selective hydrogenation of this compound to ethanol is a valuable chemical transformation, offering a potential route from C2 feedstocks to a widely used fuel and chemical intermediate. asianpubs.orgasianpubs.org The development of efficient and cost-effective catalysts is central to the viability of this process. While noble metals such as ruthenium and platinum show activity, research has increasingly focused on more abundant and less expensive copper-based catalysts. asianpubs.orgdoi.orggoogle.com
A proposed reaction network for this compound hydrogenation suggests that acetaldehyde (B116499) is a key intermediate. doi.org Acetaldehyde can then be further hydrogenated to an ethoxy species. This ethoxy intermediate stands at a branch point, leading to two competing pathways: further hydrogenation to ethanol or reaction with an acetyl species to form the ester by-product, ethyl acetate. doi.org
Bimetallic catalysts have been shown to be highly effective. For instance, a series of copper-indium catalysts supported on SBA-15 (a mesoporous silica) have demonstrated high efficiency. doi.orgresearchgate.net Characterization of these catalysts revealed that under reaction conditions, both metallic copper and a Cu-In alloy coexist on the support. doi.org A strong synergistic effect within the Cu-In alloy was found to accelerate the initial dissociation of this compound to an acetate species. doi.org Simultaneously, the presence of indium sterically hinders the combination of ethoxy and acetyl species, thereby suppressing the formation of ethyl acetate and promoting selectivity towards ethanol. doi.org
The concentration of adsorbed hydrogen atoms on the catalyst surface is another critical factor influencing ethanol selectivity. doi.orgresearchgate.net This concentration is positively correlated with the exposed surface area of metallic copper and the partial pressure of hydrogen. doi.orgresearchgate.net
| Catalyst System | Reaction Conditions | This compound Conversion | Ethanol Selectivity | Reference |
| 9Cu1In/SBA-15 | 2.5 MPa, 623 K | 99.1% | 90.9% | doi.org |
This data highlights the potential of rationally designed, non-noble metal catalysts for the efficient and selective hydrogenation of this compound to ethanol. doi.org
Environmental Chemistry and Sustainability of Acetic Acid
Atmospheric Chemistry of Acetic Acid
This compound is a significant and abundant organic acid in the troposphere, influencing various atmospheric processes. rsc.orgcopernicus.orgnih.gov Its presence in the atmosphere has implications for air quality and climate. noaa.govclimate.gov
Sources and Abundance in Troposphere (e.g., Wildfires)
This compound originates from multiple sources, including direct emissions and secondary photochemical production. copernicus.org Key sources are:
Biogenic emissions: Direct emissions from plants and soils are a major contributor. copernicus.orgnih.gov
Biomass burning: Wildfires are a significant source of this compound, with research indicating it is one of the most abundantly emitted volatile organic compounds from such events. rsc.orgnih.gov Studies on western U.S. wildfires have shown that this compound, along with formic acid, can constitute a substantial portion of the total volatile organic compound emissions by mass. rsc.org
Fossil fuel combustion: This is another direct emission source of this compound. copernicus.org
Secondary photochemical production: this compound can be formed in the atmosphere through the oxidation of both anthropogenic and biogenic precursor compounds. copernicus.orgresearchgate.net
Despite these known sources, scientific models often underestimate the atmospheric abundance of this compound, particularly in regions impacted by wildfires. rsc.orgnoaa.govclimate.gov This suggests that either the emission sources are larger than currently estimated or there are missing secondary production pathways in the models. nih.gov Satellite measurements have revealed similar global distributions and seasonality for acetic and formic acids, pointing to significant common sources, especially linked to vegetative emissions and wildfires. aeris-data.fr
Role in Cloud Droplet and Aerosol pH Regulation
This compound plays a crucial role in atmospheric aqueous-phase chemistry by influencing the pH of cloud droplets and aerosols. rsc.orgcopernicus.org As a contributor to rainwater acidity, particularly in remote regions, it impacts the chemical reactions that occur within cloud water. copernicus.orgaeris-data.fr The acidity of cloud water is a key factor in the formation of secondary organic aerosols and the processing of other atmospheric particles. copernicus.org However, due to its volatility, the direct impact of this compound on aerosol pH may be less significant compared to other acids like nitric acid, as it partitions less into the aerosol phase. nih.govmedrxiv.orgacs.org Studies have shown that this compound behaves as a stronger acid at the air-water interface than in bulk water, which is relevant for haze aerosols, clouds, and fog. acs.org
Secondary Chemical Production in Atmospheric Plumes
Research has shown that significant secondary production of this compound can occur within aging smoke plumes from biomass burning. rsc.orgnoaa.govresearchgate.net While direct emissions from fires are substantial, chemical reactions within the plume as it travels through the atmosphere can generate additional this compound. noaa.gov However, some studies have observed little to no secondary production of this compound within the first few hours of plume aging. rsc.orgconfex.com This contrasts with formic acid, which has been observed to form rapidly in plumes. rsc.orgconfex.com The specific chemical pathways leading to secondary this compound formation in plumes are still an area of active research and are not fully captured by current atmospheric models. rsc.orgnoaa.gov
Gaps in Atmospheric Modeling of this compound
Atmospheric models consistently underestimate the observed concentrations of this compound in the troposphere. rsc.orgnih.govconfex.com This discrepancy is particularly pronounced in areas with significant biomass burning and in certain biogenic source regions. rsc.org The underestimation by models like GEOS-Chem can be by a factor of four or more in the western U.S. rsc.orgresearchgate.net
Several factors contribute to these modeling gaps:
Missing Secondary Chemistry: The models may lack a complete representation of the secondary chemical reactions that produce this compound, especially within biomass burning smoke and from coniferous forest biogenic emissions. rsc.orgresearchgate.netconfex.com
Underestimated Emissions: Primary emissions from sources like vegetation and wildfires might be larger than currently implemented in the models. nih.gov
Inaccurate Atmospheric Lifetime: The atmospheric lifetime of this compound may be longer than what is currently simulated, allowing for more long-distance transport. nih.gov
Measurement Uncertainties: There can be significant uncertainties in the measurement of this compound, which can complicate model evaluation. rsc.orgconfex.com
Addressing these gaps is crucial for improving the accuracy of air quality and climate models. rsc.org
Sustainable Production and Utilization of this compound
Life Cycle Assessment (LCA) of this compound Production Routes
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life. For this compound, various production routes have been analyzed using LCA to compare their environmental performance, particularly focusing on metrics like Global Warming Potential (GWP) and Primary Energy Demand (PED). mdpi.commedcraveonline.com
The conventional and most common industrial method for this compound production is the carbonylation of methanol (B129727). acs.org However, concerns about its reliance on fossil fuels and associated greenhouse gas emissions have spurred research into more sustainable alternatives. diva-portal.org These include bio-based routes through fermentation and novel chemical pathways utilizing carbon dioxide (CO2) as a feedstock. acs.orgwur.nl
Bio-based production can involve the aerobic fermentation of ethanol (B145695) or the anaerobic fermentation of sugars from various feedstocks like corn, sugarcane, and corn stover. wur.nl The environmental performance of these routes can vary significantly based on the raw material and the purification methods used. wur.nl
Newer, low-technology readiness level (TRL) routes are also being explored, such as the direct carboxylation of methane (B114726) and semi-artificial photosynthesis, which use CO2 as a raw material. acs.orgdiva-portal.org Preliminary LCAs suggest these single-step synthesis pathways could potentially outperform the conventional methanol carbonylation process in terms of environmental impacts and production costs. acs.orgdiva-portal.org
Below is an interactive table summarizing the findings from various Life Cycle Assessments of different this compound production routes.
Carbon Capture and Utilization (CCU) in this compound Synthesis
Carbon Capture and Utilization (CCU) technologies represent a pivotal strategy in reducing the carbon footprint of this compound production. coherentmarketinsights.commdpi.com These technologies capture carbon dioxide (CO2) from industrial flue gases or directly from the atmosphere and convert it into valuable chemical products, including this compound. medcraveonline.comecomatcher.comugent.be This approach not only mitigates greenhouse gas emissions but also establishes CO2 as a viable feedstock for the chemical industry. medcraveonline.commedcraveonline.com
Several pathways for synthesizing this compound from captured CO2 are under investigation:
Direct Carboxylation of Methane: A more direct and atom-efficient route involves the reaction of methane (CH4) and CO2 to directly form this compound (CH3COOH). csic.esacs.org This single-step process is thermodynamically challenging but offers substantial benefits by utilizing two major greenhouse gases as raw materials. csic.esacs.org Research has demonstrated promising results using catalysts like CeO2–ZnO supported on montmorillonite, achieving high selectivity to this compound at relatively mild conditions. acs.org
Electrochemical and Photochemical Reduction: Emerging technologies are exploring the direct conversion of CO2 to this compound using renewable electricity (electrochemical reduction) or light (photochemical reduction). resourcewise.comsrmap.edu.in In electrochemical synthesis, captured CO2 is converted to carbon monoxide in a first electrolyzer, which is then transformed into multi-carbon products like this compound in a second electrolyzer. resourcewise.com Photoreduction utilizes novel photocatalysts, such as those derived from zinc ash, to convert carbonate (a form of mineralized CO2) into this compound using light energy. srmap.edu.in
Biological Conversion: Certain anaerobic bacteria can utilize CO2 and a source of electrons (like hydrogen or carbon monoxide) to produce this compound through fermentation. climatepoint.comgoogle.comgoogle.com This biological CCU approach, often part of a gas fermentation process, can convert industrial waste gases containing CO2 into valuable chemicals. climatepoint.comgoogle.com Danish startup Again is demonstrating this by using gas-eating bacteria to convert captured CO2 into green this compound, claiming a 70% reduction in emissions compared to conventional methods. climatepoint.com
Companies are beginning to adopt CCU technologies to align with decarbonization goals. pmarketresearch.com For example, Celanese Corporation announced a project to integrate captured CO2 and blue hydrogen into its this compound facility in Texas, aiming for a significant reduction in GHG intensity. pmarketresearch.com
Table 1: Overview of CCU Technologies in this compound Synthesis
| Technology | Description | Key Reactants | Status |
|---|---|---|---|
| Indirect Carbonylation | Conventional methanol carbonylation process where fossil-derived CO is replaced by CO produced from captured CO2 via Reverse Water-Gas Shift (RWGS). medcraveonline.commedcraveonline.com | Methanol, CO2, Hydrogen | Near-commercial |
| Direct Methane Carboxylation | Single-step catalytic reaction of methane and CO2 to directly produce this compound. csic.esacs.org | Methane, CO2 | Research/Development |
| Electrochemical Synthesis | Multi-step process using renewable electricity to first reduce CO2 to CO, then convert CO into this compound in electrolyzers. resourcewise.comrsc.org | CO2, Water, Electricity | Research/Development |
| Photochemical Reduction | Utilizes photocatalysts and light energy to convert CO2 (as carbonate) into this compound. srmap.edu.in | Carbonate, Water, Light | Early Research |
| Gas Fermentation | Biological process using anaerobic microorganisms to convert CO2 and H2/CO into this compound. climatepoint.comgoogle.comgoogle.com | CO2, H2, and/or CO | Demonstration/Early Commercial |
Renewable Energy Integration in this compound Manufacturing
Integrating renewable energy is a critical step toward decarbonizing the energy-intensive process of this compound production. slchemtech.com This involves replacing fossil fuel-based electricity and thermal energy with renewable alternatives like solar, wind, and renewable hydrogen.
Renewable Electricity: this compound manufacturing requires significant energy for heating, cooling, and maintaining specific reaction conditions. slchemtech.com Sourcing this electricity from renewable grids is a direct way to reduce the carbon footprint. medcraveonline.com Furthermore, emerging electrosynthesis routes for this compound, which use electricity to drive the chemical conversion of CO2, are fundamentally dependent on the availability of clean, renewable power to be considered "green". csic.esrsc.org Using solar-powered microbial electrosynthesis (MES) systems, for instance, helps reduce the environmental impact compared to using grid electricity. rsc.org
Renewable Hydrogen: Hydrogen is a key reactant in several sustainable this compound synthesis pathways, particularly those involving CCU. In the production of CO from CO2 (via RWGS) for subsequent carbonylation, hydrogen is essential. medcraveonline.com Traditionally, hydrogen is produced from natural gas (grey hydrogen), which has a significant carbon footprint. The transition to "green hydrogen"—produced via water electrolysis powered by renewable electricity—is crucial for creating a truly low-carbon this compound production cycle. climatepoint.comfrontiersin.org The electrochemical conversion of ethanol to this compound is another process that co-produces valuable green hydrogen. sciopen.com
Plasma Technology: Non-thermal plasma (NTP) technology is an innovative approach that can be powered by renewable electricity. csic.esnih.gov NTP can overcome thermodynamic barriers in reactions like the direct conversion of biogas (CH4 and CO2) into this compound, allowing the process to occur at lower temperatures than traditional thermocatalytic methods. csic.esnih.gov This direct use of renewable electrical energy to drive chemical reactions represents a promising pathway for sustainable chemical manufacturing. csic.es
A life cycle assessment of alternative this compound production routes found that using wind energy to meet the process's entire electrical demand significantly improves its environmental performance. medcraveonline.com Similarly, a techno-economic analysis of producing ethanol from biomass involves an intermediate step of this compound synthesis, which relies on hydrogen from water electrolysis, highlighting the integration of renewable electricity into biofuel and biochemical production chains. frontiersin.org
Waste Valorization in this compound Production
The principle of a circular economy is strongly demonstrated in the use of waste streams as feedstocks for this compound production. This "waste-to-value" approach not only provides a sustainable source of carbon but also addresses the environmental challenges of waste management. coherentmarketinsights.com
A variety of waste materials can be valorized into this compound:
Biomass and Agricultural Residues: Lignocellulosic biomass from forestry and agricultural waste is a key renewable feedstock. resourcewise.comcoherentmarketinsights.com The process often involves gasification of the biomass to produce synthesis gas (syngas), a mixture of carbon monoxide, carbon dioxide, and hydrogen. nih.govieabioenergy.com This syngas can then be converted into this compound either through thermochemical catalytic processes or, more commonly, through gas fermentation using acetogenic bacteria. nih.govbiosfera-project.eu Companies like Sekab in Sweden produce bio-based this compound by first converting forestry and agricultural biomass into ethanol, which is then refined into chemicals including this compound. resourcewise.com Other examples include using apple pomace and worthless onions as substrates. mdpi.com
Food Waste: Sugar- and starch-rich food wastes are excellent substrates for producing this compound via fermentation. mdpi.comfoodsafety.institute A two-step biological process is typically used: first, yeasts ferment the sugars in the food waste into ethanol; second, this compound bacteria (such as Acetobacter aceti) oxidize the ethanol into this compound. jetir.orggoogle.com This method has been successfully applied to kitchen waste, dairy waste, and fruit processing waste, offering a low-cost production route while reducing the volume of municipal solid waste. mdpi.comfoodsafety.institutejetir.org
Industrial Waste Gases: Waste gases from industries like steel manufacturing, oil refining, and ammonia (B1221849) production often contain significant amounts of CO, CO2, and H2. google.comgoogle.com These gases can be captured and fed into a bioreactor containing anaerobic bacteria, such as Clostridium ljungdahlii, which ferment the gaseous substrates directly into this compound and other valuable organic compounds. google.comgoogle.com This method simultaneously produces a valuable chemical and mitigates industrial air pollution. google.com
Other Waste Streams: Research has explored the valorization of more unusual waste streams. For instance, the primary component of discarded tobacco filters is cellulose (B213188) acetate (B1210297), which can be thermally decomposed through pyrolysis to yield this compound. eeer.org Zinc ash, a waste product from the steel galvanization industry, has been used to create a catalyst for the photochemical production of this compound. srmap.edu.in
Table 2: Examples of Waste Valorization for this compound Production
| Waste Feedstock | Conversion Technology | Key Organisms/Catalysts | End Product Purity/Use |
|---|---|---|---|
| Lignocellulosic Biomass (e.g., wood waste) | Gasification followed by Syngas Fermentation nih.govbiosfera-project.eu | Acetogenic Bacteria (e.g., Clostridium) | Platform chemical for further synthesis nih.gov |
| Food Waste (e.g., kitchen scraps, fruit pomace) | Two-step Fermentation (Alcoholic + Acetic) mdpi.comjetir.org | Yeast (Saccharomyces), this compound Bacteria (Acetobacter) | Dilute this compound (e.g., vinegar) or purified chemical mdpi.comgoogle.com |
| Industrial Off-Gas (e.g., from steel mills) | Gas Fermentation google.comgoogle.com | Anaerobic Bacteria (Clostridium ljungdahlii) | This compound, Ethanol google.com |
| Waste Tobacco Filters | Pyrolysis (Thermal Decomposition) eeer.org | N/A (Thermal process) | This compound as a major product in bio-oil eeer.org |
| Zinc Ash (Industrial by-product) | Photochemical Reduction srmap.edu.in | ZCu@ZnO catalyst | this compound from carbonate srmap.edu.in |
Environmental Impact Reduction Strategies in the this compound Industry
Improving Energy Efficiency: this compound production, particularly via methanol carbonylation, is an energy-intensive process. slchemtech.com Significant environmental gains can be achieved by improving the energy efficiency of separation and purification steps, which often involve distillation. slchemtech.comtudelft.nl Advanced process intensification techniques, such as using dividing-wall columns (DWC) and heat pumps, can substantially reduce energy consumption. Research has shown that replacing a standard three-column distillation sequence with an optimized configuration using a DWC and vapor compression can cut CO2 emissions by over 50% and reduce total annual costs by 34%. tudelft.nl
Advanced Catalysis: The development of more efficient and robust catalysts can minimize waste and energy use. coherentmarketinsights.com For traditional methanol carbonylation, research focuses on catalysts that operate under milder conditions or have longer lifespans, reducing the frequency of replacement and the generation of spent catalyst waste. For newer, biogas-based routes, catalyst deactivation due to coking is a major challenge, and developing robust catalysts is critical for industrial viability. csic.es
Waste Management and Recycling: this compound plants generate various waste products, including spent catalysts and by-products from side reactions. slchemtech.com Implementing comprehensive waste management practices is crucial. This includes recycling and reusing materials wherever possible, such as recovering and regenerating valuable catalyst metals (e.g., rhodium) from spent streams. slchemtech.com Ensuring the safe disposal of non-recyclable waste is essential to prevent environmental contamination. slchemtech.com
Emission Control: The production process can release volatile organic compounds (VOCs) and other air pollutants. slchemtech.com Installing advanced emission control systems, such as scrubbers and catalytic converters, is necessary to minimize the impact on local air quality. slchemtech.com
By adopting a holistic approach that combines CCU, renewable energy, waste valorization, and continuous process improvements, the this compound industry can significantly reduce its environmental footprint and contribute to a more sustainable chemical sector. coherentmarketinsights.comtudelft.nl
Computational and Theoretical Studies of Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure, geometry, and energetic properties of acetic acid and its complexes. These methods solve approximations of the Schrödinger equation to model molecular behavior.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules like this compound. mdpi.com It is favored for its balance of computational cost and accuracy, making it suitable for a range of applications. mdpi.comresearcher.life DFT has been utilized to explore the mechanisms of this compound synthesis from methane (B114726) and carbon dioxide, particularly the coupling reaction between CH₃ and carboxyl radicals (CH₃ + COOH → CH₃COOH). researchgate.net It is also applied to investigate reactions such as steam reforming on catalyst surfaces like Ni(111), where it helps identify the most favorable reaction pathways and key intermediates. researchgate.net
In the context of material science, DFT calculations are used to study the role of this compound in corrosion inhibition, elucidating the adsorption properties and electron transfer processes between inhibitor molecules and metal surfaces. mdpi.com Furthermore, DFT has been applied to study the deprotonation of this compound on metal surfaces like Pd(111) and the influence of water molecules on this process. acs.org In such studies, analysis of optimized structures has confirmed the expected planar arrangement of the this compound molecule, which is crucial for understanding reaction mechanisms involving proton transfer. solubilityofthings.com To validate the accuracy of the computational methods, calculated parameters are often compared with literature values. mdpi.com
Table 1: Comparison of Calculated Bond Length and Total Energy of Optimized this compound using DFT This table presents a comparison of bond lengths and total energy for this compound as calculated by DFT methods and reported literature values, demonstrating the accuracy of the computational approach.
| Parameter | Calculated Value (DFT) | Literature Value | Percentage Error (%) |
|---|---|---|---|
| C=O Bond Length (Å) | 1.216 | 1.202 | 1.16 |
| C-C Bond Length (Å) | 1.507 | 1.520 | 0.86 |
| C-O Bond Length (Å) | 1.363 | 1.364 | 0.07 |
| O-H Bond Length (Å) | 0.975 | 0.972 | 0.31 |
| Total Energy (Hartree) | -229.24 | -229.23 | 0.004 |
Data adapted from a study on corrosion inhibitors in this compound media, used for method validation. mdpi.com
Post-Hartree-Fock methods are a class of ab initio quantum chemistry techniques that improve upon the Hartree-Fock method by more explicitly including electron correlation. solubilityofthings.comfiveable.me These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy, though typically at a greater computational expense. fiveable.mecatalysis.blog The Coupled Cluster method, particularly the CCSD(T) variant which includes single, double, and perturbative triple excitations, is often considered the "gold standard" for obtaining highly accurate thermochemical properties. nih.govacs.org
These advanced methods are frequently used for this compound systems, especially for benchmarking and for calculations where high accuracy is paramount. mdpi.com For example, post-Hartree-Fock methods like MP2 and CCSD(T) have been shown to provide much more accurate dimerization energies for this compound compared to many DFT functionals. mdpi.com They have also been employed in the anharmonic vibrational analysis of this compound's near-infrared (NIR) spectra to elucidate the influence of cyclic dimer formation. researchgate.netacs.org Studies benchmarking various methods have found that CCSD(T) calculations, when extrapolated to the complete basis set (CBS) limit, yield the most accurate results for properties like gas-phase basicity. nih.gov
Table 2: Calculated Dimerization Thermodynamic Parameters of this compound This table compares the dimerization enthalpy, entropy, and Gibbs energy of this compound calculated at different computational levels, highlighting the performance of DFT and Post-Hartree-Fock methods against experimental values.
| Method | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
|---|---|---|---|
| B3LYP/Aug-cc-pVQZ | -16.1 | -35.1 | -5.6 |
| MP2/CBS | -16.4 | -36.9 | -5.4 |
| CCSD(T)/CBS | -16.4 | -36.9 | -5.4 |
| Experimental | -16.6 ± 0.5 | -36.4 ± 1.5 | -5.7 ± 0.1 |
CBS refers to Complete Basis Set extrapolation. Post-HF methods, MP2 and CCSD(T), show deviations from experimental enthalpy and Gibbs energy of less than 0.2 kcal/mol at the CBS limit. mdpi.com
Due to its relatively small size, this compound serves as an excellent model system for benchmarking different computational approaches. mdpi.com Such benchmark studies are crucial for evaluating the accuracy and efficiency of various theoretical methods, from Hartree-Fock (HF) and DFT to more demanding post-Hartree-Fock techniques like MP2 and CCSD(T). mdpi.comnih.gov These studies compare calculated properties, such as dipole moments, polarizabilities, and gas-phase basicities, against reliable experimental data to establish the performance of different levels of theory and basis sets. nih.govacs.org
For instance, a comprehensive benchmark study on gas-phase basicities of small molecules found that the CCSD(T) method combined with extrapolation to the complete basis set (CBS) limit provided the lowest root-mean-square error (1.0 kcal mol⁻¹) when compared to experimental values. nih.gov In contrast, Hartree-Fock theory systematically overestimates dipole moments and underestimates polarizabilities. acs.org DFT functionals show varied performance, with hybrid functionals often providing a good compromise between cost and accuracy. acs.org These benchmark assessments guide researchers in selecting the most appropriate computational protocol to validate experimental results or to predict properties for which experimental data is unavailable. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is invaluable for studying complex processes like chemical reactions and intermolecular interactions in condensed phases.
Understanding the detailed mechanism of a chemical reaction, such as the dissociation of this compound in water, is a significant challenge. Advanced molecular dynamics techniques like metadynamics and transition path sampling (TPS) are used to explore these rare events and map out reaction pathways. colab.wsresearchgate.net Metadynamics enhances sampling by adding a history-dependent bias potential to the system, encouraging it to escape from free energy minima and explore transition states. aip.orgacs.org This method has been successfully applied to study the deprotonation of this compound in aqueous solution using DFT-based ab initio MD, allowing for the calculation of the free energy profile along the reaction path. aip.org
Transition path sampling is another powerful technique that focuses simulations on the rare trajectories that connect reactant and product states. colab.ws By combining metadynamics to generate an initial reactive trajectory with TPS to sample more transition paths, researchers have investigated the dissociation mechanism of this compound. colab.wsresearchgate.net These simulations have revealed that the process is complex, involving not just the deprotonation of the acid but also the solvation state of the resulting hydronium ion and its distance from the acetate (B1210297) anion. researchgate.net
Molecular dynamics simulations are extensively used to investigate the solvation of this compound and the nature of its intermolecular interactions, particularly hydrogen bonding. nih.govresearchgate.net Studies of this compound-water mixtures using ReaxFF-based MD have examined the microscopic structures at various concentrations and conditions. nih.govaip.org These simulations show that at ambient conditions, the structure of the mixture is dominated by either this compound clusters or water clusters, depending on the concentration. nih.govaip.org When this compound is the dominant component, it tends to form cyclic dimers and chain structures. nih.govresearchgate.net
Combining MD with quantum mechanics (QM) calculations helps to further refine the understanding of these interactions. acs.org For example, DFT methods can determine the hydrogen-bonding energies of various this compound dimer configurations, identifying the most stable structures, which can then be used as criteria for analyzing MD trajectories. acs.org Such combined studies have shown that in the gas phase, the cyclic dimer with two strong hydrogen bonds is the most stable structure, while in the more complex liquid phase, a linear chain form is favored. acs.org These simulations provide detailed insight into the aggregation states of this compound in different environments, which is fundamental for understanding its physical and chemical properties. acs.org
Table 3: Predominant this compound Association Structures in Different Environments This table summarizes the main intermolecular structures formed by this compound molecules in various phases and solutions as determined by molecular dynamics and quantum chemical studies.
| Environment | Predominant Structure(s) | Source Finding |
|---|---|---|
| Gas Phase | Cyclic Dimer | Identified as the most stable structure based on RDF analysis in MD simulations. acs.org |
| Liquid Phase (Pure) | Linear Chain Form | MD simulations indicate the linear chain is the most stable association in the liquid phase. acs.org |
| This compound-Water Mixture (High this compound Conc.) | Cyclic Dimers and Chains | Present in mixtures where the mole fraction of this compound is high (xHAc ≥ 0.4). nih.govaip.org |
| This compound-Crotonaldehyde Solution (Low this compound Conc.) | Cyclic Dimer | Association changes from linear chains to cyclic dimers as this compound concentration decreases. acs.org |
Compound Index
Theoretical Modeling of this compound Derivatives and Complexes
Computational chemistry provides powerful tools for investigating the properties and behaviors of molecules at an atomic level. For this compound and its derivatives, theoretical modeling offers deep insights into their geometric structures, stability, and electronic characteristics. These computational studies often complement experimental findings, helping to interpret complex data and predict molecular behavior in various environments. Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory are frequently employed to model these systems with high accuracy. mdpi.comresearchgate.net
Structure and Stability Predictions
Theoretical calculations are instrumental in predicting the three-dimensional structures and relative stabilities of this compound derivatives and their complexes. By optimizing molecular geometries, researchers can identify the most stable conformers and predict structural parameters like bond lengths and angles. researchgate.net
Quantum chemical calculations have been extensively used to study the non-covalent interactions of this compound, particularly with water. aip.org For instance, studies using MP2 and coupled-cluster [CCSD(T)] levels of theory have identified multiple stable structures for this compound-water complexes. aip.org For the trans-acetic acid conformer complexed with a single water molecule (trans-AA⋯H₂O), three stable structures have been computationally identified. The most stable of these, AAT1W, is characterized by a six-membered ring formed by two strong hydrogen bonds (OHw⋯O= and OHₐₐ⋯Ow), with a calculated interaction energy of -25.0 kJ mol⁻¹. aip.org Less stable complexes, such as AAT2W and AAT3W, exhibit different hydrogen bonding patterns and have lower interaction energies of -14.9 kJ mol⁻¹ and -8.1 kJ mol⁻¹, respectively. aip.org
Computational methods are also crucial for understanding the dimerization of this compound in the gas phase. mdpi.com Geometry optimization using DFT and MP2 methods confirms the formation of cyclic dimers held together by two strong hydrogen bonds. mdpi.com Theoretical studies have also explored the existence of other aggregates, such as trimers and linear chains, which are thought to coexist with dimers in the liquid phase. mdpi.comacs.org
In the study of more complex derivatives, such as (5-chloro-quinolin-8-yloxy) this compound, DFT calculations (specifically with the B3LYP functional) have been used to determine the existence of multiple stable conformers in the gas phase. scirp.org Similarly, for ions derived from this compound, like C₂H₄O₂⁺· and C₂H₄O₂²⁺, quantum chemical methods such as B3LYP and MP2 have been employed to explore their potential energy surfaces and identify the most stable isomers, which can differ significantly from their neutral counterparts. researchgate.net
The interaction of this compound with other molecules, such as in deep eutectic solvents (DES), has also been modeled. worldscientific.com DFT and molecular dynamics simulations show that the addition of carboxylic acids like this compound can significantly impact the electron distribution and molecular interactions within the DES, affecting the stability of the hydrogen-bond network. worldscientific.com
Table 1: Calculated Interaction Energies and Geometries for 1:1 trans-Acetic Acid-Water Complexes Data sourced from MP2/6-311++G(2d,2p) level of theory.
| Complex Name | Interaction Energy (kJ mol⁻¹) | Key Hydrogen Bonds | Bond Length (Å) |
| AAT1W | -25.0 | OHw⋯O= OHₐₐ⋯Ow | 1.982 1.824 |
| AAT2W | -14.9 | OHw⋯O= CH⋯Ow | 1.947 2.463 |
| AAT3W | -8.1 | OHw⋯Oₐₐ CH⋯Ow (bifurcated) | 2.049 2.857 |
Source: The Journal of Chemical Physics. aip.org
Electronic Properties and Spectroscopic Analysis (e.g., UV-Vis, IR)
Theoretical modeling is a cornerstone of modern spectroscopic analysis, providing the means to calculate and interpret the electronic and vibrational spectra of molecules. By simulating spectra, researchers can assign experimental bands to specific molecular motions or electronic transitions.
Vibrational Spectroscopy (FT-IR and FT-Raman)
DFT calculations are widely used to predict the vibrational frequencies of this compound and its derivatives. scirp.orgjchps.com The calculated harmonic vibrational wavenumbers can be compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy to achieve a complete assignment of the vibrational modes. researchgate.netscirp.org For example, in a study of (5-chloro-quinolin-8-yloxy) this compound, DFT calculations using the B3LYP/6-311++G** basis set were performed to analyze its vibrational properties. scirp.org The C=O stretching mode for one of its conformers was calculated at 1792 cm⁻¹, which is a characteristic frequency for carboxylic acids. scirp.org Similarly, for 2-nitrophenyl this compound, the C=O vibrational mode was identified in the calculated IR spectrum at 1661 cm⁻¹. jchps.com Anharmonic quantum chemical calculations have also been used to analyze the near-infrared (NIR) spectra of this compound, elucidating how the formation of cyclic dimers influences the spectrum. researchgate.net These calculations help assign complex spectral features to specific combination modes and overtones. researchgate.net
Electronic Spectroscopy (UV-Vis)
Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions. researchgate.netphyschemres.org These calculations help to understand the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the nature of electronic excitations. researchgate.netnih.gov For 2-nitrophenyl this compound, TD-DFT studies have identified π→π* and σ→σ* transitions responsible for its absorption peaks. jchps.com In a study of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, synthesized using this compound as a catalyst, TD-DFT calculations at the B3LYP/6-311++G(d,p) level were used to explore its electronic spectral properties in the gas phase and in different solvents. physchemres.org The results showed acceptable agreement with experimental UV-Vis data and helped explain the solvent effects on the absorption wavelength. physchemres.org
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Selected this compound Derivatives
| Compound | Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Method |
| (5-chloro-quinolin-8-yloxy) this compound | C=O stretch | 1792 | - | B3LYP/6-311++G** |
| 2-nitrophenyl this compound | C=O stretch | 1661 | - | Gaussian 09w |
| 2-(4-Cyanophenylamino) this compound | O1-H21 | 0.970 Å (bond length) | 0.980 Å (bond length) | DFT/6–311++G(d,p) |
| 2-(4-Cyanophenylamino) this compound | O2=C12 | 1.205 Å (bond length) | 1.205 Å (bond length) | DFT/6–311++G(d,p) |
Sources: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy scirp.org, Journal of Chemical and Pharmaceutical Sciences jchps.com, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy nih.gov
Hyperpolarizability and Optical Properties
The study of nonlinear optical (NLO) properties of materials is crucial for applications in modern communication technology and optical signal processing. jchps.com Hyperpolarizability (β) is a key molecular property that determines the NLO response of a material. nih.gov Computational chemistry provides essential tools for calculating the hyperpolarizability of molecules, guiding the design of new materials with enhanced NLO properties. jchps.comnih.gov
Theoretical calculations of the first-order hyperpolarizability have been performed for various this compound derivatives. For 2-nitrophenyl this compound, the presence of the electron-withdrawing nitro group contributes to its NLO properties, and its hyperpolarizability has been calculated to understand its potential as an NLO material. jchps.com Compounds with strong charge-transfer characteristics generally exhibit high values of hyperpolarizability. jchps.com
For more complex systems, such as melaminium acetate this compound solvate monohydrate, quantum chemical calculations using methods like the time-dependent Hartree-Fock (TDHF) approach have been used to determine the first hyperpolarizability tensor components. researchgate.net These theoretical studies allow for a comparison of the NLO properties across a series of related compounds, providing insights into structure-property relationships. researchgate.net
The computational approach often involves calculating both the static and frequency-dependent hyperpolarizabilities to understand the response to different electric fields. uit.no For instance, in studies of retinal derivatives, which include vitamin A acetate, density-functional theory has been applied to calculate both electronic and vibrational contributions to the first hyperpolarizability. uit.no Such studies have shown that while the electronic term dominates the frequency-dependent hyperpolarizability (relevant to experiments like second-harmonic generation), the vibrational contribution can be equally important for the static hyperpolarizability. uit.no This highlights the necessity of theoretical calculations for a complete understanding of a molecule's NLO response. uit.no
Table 3: Calculated First Hyperpolarizability (β) for Selected Compounds
| Compound | Method | β (10⁻³⁰ esu) |
| Melaminium acetate this compound solvate monohydrate | PM3 (TDHF) | 9.28 |
| Melaminium phthalate | PM3 (TDHF) | 10.60 |
| Melaminium tartrate monohydrate | PM3 (TDHF) | 2.50 |
Source: Optica Applicata. researchgate.net
Analytical Methodologies for Acetic Acid Quantification and Detection
Chromatographic Techniques
Chromatography is a powerful technique for separating and identifying components within a mixture. wikipedia.org For acetic acid analysis, both gas and liquid chromatography are widely used. ua.esajevonline.org
Gas chromatography (GC) is a highly sensitive and specific method for determining this compound, particularly in complex matrices like air, water, and food products. ajevonline.orgtandfonline.comnih.gov The technique separates volatile compounds based on their partitioning between a stationary phase within a column and a mobile gas phase. ajevonline.org However, the direct analysis of organic acids like this compound by GC can be challenging due to issues like "tailing" and "ghosting," which are caused by the adsorption of the acid onto the column. ajevonline.orgnih.govtandfonline.com
To overcome these challenges, several strategies have been developed:
Derivatization: this compound can be converted into a more volatile and less polar ester, such as methyl acetate (B1210297), before GC analysis. This approach circumvents the problems associated with direct acid chromatography. tandfonline.com
Carrier Gas Saturation: Saturating the carrier gas (e.g., nitrogen) with formic acid vapor can help to minimize the tailing of the this compound peak. ajevonline.org
Specialized Columns: The use of specific column packings, such as Carbopack B coated with Carbowax 20M, can achieve complete separation of this compound from other compounds like ethanol (B145695). ajevonline.org
Headspace Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique often coupled with GC for the analysis of volatile and semi-volatile organic compounds. msstate.eduresearchgate.net In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. researchgate.net The volatile compounds, including this compound, adsorb onto the fiber and are then thermally desorbed into the GC injector for analysis. researchgate.net
The choice of fiber coating is critical for the efficient extraction of this compound. nih.govtandfonline.com Studies have shown that a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is particularly effective for trapping volatile organic compounds, including this compound. researchgate.nettandfonline.com The SPME-Arrow, a newer generation of SPME device with a larger sorbent volume, has demonstrated enhanced extraction efficiency for volatile compounds in products like brown rice vinegar compared to traditional SPME fibers. tandfonline.com
The combination of HS-SPME and GC/MS (Gas Chromatography-Mass Spectrometry) provides a non-destructive method for determining the concentration of volatile compounds like this compound in various matrices, including the paper in books. researchgate.net
| Technique | Sample Matrix | Key Findings/Parameters | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Wine | Achieved accurate and precise analysis by using a Carbopack B column coated with Carbowax 20M and saturating the nitrogen carrier gas with formic acid. The accuracy was ± 1.2% at a 0.04 g/100 mL concentration. | ajevonline.org |
| GC with Esterification | Air | Applicable for this compound concentrations from 2.0 mg/m³ to 75 mg/m³. The detection limit was 20 µg per vial, equivalent to 2 mg/m³ in air. | tandfonline.com |
| Headspace SPME-GC/MS | Book Paper | A non-destructive method was developed using a DVB/CAR/PDMS fiber to determine this compound concentration. Equilibration time for this compound was 4 days. | researchgate.net |
| SPME-Arrow | Brown Rice Vinegar | The CAR/PDMS SPME-Arrow fiber showed higher extraction efficiency for volatile organic compounds, including this compound, compared to traditional SPME fibers. | tandfonline.com |
High-performance liquid chromatography (HPLC) is another instrumental technique used for the separation, identification, and quantification of this compound. ua.eswikipedia.org It is particularly useful for analyzing non-volatile or thermally unstable compounds that are not suitable for GC. wikipedia.org In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. wikipedia.org
For the analysis of this compound and other organic acids, reversed-phase HPLC is commonly employed, often with an aqueous mobile phase. wikipedia.org Additives are frequently included in the mobile phase to improve separation and detection. wikipedia.org For instance, a volatile organic acid like formic acid is often added when using mass spectrometry for detection. wikipedia.org
A significant application of HPLC is in the analysis of haloacetic acids (HAAs), which are disinfection byproducts found in drinking water. nih.govacs.org A rapid method using HPLC coupled with inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS) has been developed for the simultaneous determination of chlorinated and brominated acetic acids in water samples. nih.govacs.org This method allows for the separation of the main regulated haloacetic acids in under 6 minutes. nih.govacs.org
Furthermore, a liquid chromatography-Orbitrap-full scan-high resolution mass spectrometry (LC-HRMS) method has been validated for determining the migration of primary aromatic amines from food packaging into a food simulant (3% w/v this compound). nih.gov This method is valuable for rapid screening as it allows for direct injection of the simulant without extensive sample pretreatment. nih.gov
| Technique | Sample Matrix | Key Findings/Parameters | Reference |
|---|---|---|---|
| HPLC-ICP-MS/MS | Environmental Water | Simultaneous determination of nine chlorinated and brominated acetic acids. Limits of detection were 1.4–1.6 μg Cl L–1 and 0.8–1.5 μg Br L–1. | nih.govacs.org |
| LC-Orbitrap-HRMS | Food Simulant (3% this compound) | Rapid screening of primary aromatic amines from food packaging. Fast separation (<11 min) with detection limits in the 0.06–0.7 μg/kg range for most amines. | nih.gov |
Spectroscopic Methods
Spectroscopic techniques analyze the interaction of electromagnetic radiation with a sample to provide information about its structure and concentration. libretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the chemical structure and purity of organic compounds. armar-europa.deresearchgate.net It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. libretexts.org For this compound analysis, both ¹H NMR (proton NMR) and ¹³C NMR can be utilized. researchgate.net
A notable application of NMR is the non-destructive analysis of this compound in unopened wine bottles. researchgate.netnih.gov This method can reliably measure this compound content down to 0.5 g/L. researchgate.net Deuterated this compound (acetic-d3 acid-d) is often used as a solvent in NMR spectroscopy to provide clear signals for the analysis of other organic compounds. armar-europa.de
¹H NMR has also been developed as a rapid method to monitor organic acids, including this compound, during the processing of foods like cupuassu. nih.gov This technique is significantly faster than HPLC, offering a 5- to 10-fold reduction in analysis time. nih.gov For accurate quantification, sample cleanup and water suppression pulse sequences may be necessary to overcome interference from residual protein signals. nih.gov
| Technique | Sample Matrix | Key Findings/Parameters | Reference |
|---|---|---|---|
| ¹H NMR Spectroscopy | Intact Wine Bottles | Non-destructive method capable of measuring this compound content down to 0.5 g/L. | researchgate.netnih.gov |
| ¹H NMR Spectroscopy | Cupuassu Bean Extracts | Rapid quantification of this compound, 5- to 10-fold faster than HPLC. Requires sample cleanup and water suppression for optimal results. | nih.gov |
| ²H-SNIF-NMR | Wine Vinegar | Used to determine the distribution of deuterium (B1214612) in this compound extracted from vinegar. Requires extraction and purification of this compound. | oiv.int |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. libretexts.org Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule. libretexts.orgspecac.com
In the IR spectrum of this compound, two prominent absorptions are observed:
A very broad absorption band in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H group in a carboxylic acid. libretexts.orgspecac.com The broadness of this peak is due to hydrogen bonding. libretexts.org
A strong, sharp peak around 1710-1760 cm⁻¹, corresponding to the C=O (carbonyl) group. libretexts.orgspecac.comscribd.com
FT-IR (Fourier Transform Infrared) spectroscopy has been used to analyze this compound and confirm the presence of C-H, O-H, C=O, and C-O bonds. scribd.com The technique has also been applied to study this compound aerosols, revealing that the internal structure of the particles is dependent on their formation conditions. rsc.org
| Technique | Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | O-H (Carboxylic Acid) | 2500–3300 (broad) | libretexts.orgspecac.com |
| C=O (Carbonyl) | 1710–1760 (strong, sharp) | libretexts.orgspecac.comscribd.com |
Titrimetric Methods for this compound Quantification
Titrimetric methods, also known as volumetric analysis, are classic chemical analysis techniques used to determine the concentration of a substance. protocols.io For this compound, which is a weak acid, titration with a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is a common method for quantification. protocols.iomdpi.comresearchgate.net
The reaction involves the neutralization of this compound by the strong base. researchgate.net An acid-base indicator, such as phenolphthalein, is used to signal the endpoint of the titration, which is the point at which all the this compound has been neutralized. protocols.ioresearchgate.net The endpoint is visually identified by a color change of the indicator. protocols.iomdpi.com
While simple, rapid, and inexpensive, a major drawback of this method is its lack of specificity. ua.esmdpi.com It determines the total acidity of a sample and attributes it to this compound, which can lead to inaccurate results if other acidic compounds are present. ua.esmdpi.com
To enhance the accuracy and applicability in different matrices, non-aqueous titrations have been developed. For instance, in a non-aqueous medium like glacial this compound, a substance can be titrated with a titrant like perchloric acid. analis.com.my The endpoint can be detected either potentiometrically or visually with an indicator like crystal violet. analis.com.my
Thermometric titration is another alternative that can determine the concentration of this compound in a mixture with other acids, such as phosphoric and nitric acid, in a single, rapid titration. lcms.cz
| Method | Principle | Key Features | Reference |
|---|---|---|---|
| Aqueous Acid-Base Titration | Neutralization of weak acid (this compound) with a strong base (e.g., NaOH). | Simple, rapid, and inexpensive. Lacks specificity as it measures total acidity. Phenolphthalein is a common indicator. | protocols.iomdpi.comresearchgate.net |
| Non-Aqueous Titration | Titration in a non-aqueous solvent (e.g., glacial this compound) with a titrant like perchloric acid. | Useful for specific applications. Endpoint can be detected potentiometrically or with a visual indicator (e.g., crystal violet). | analis.com.my |
| Thermometric Titration | Measures temperature change during the titration reaction. | Fast and can determine this compound in a mixture of acids in a single run. | lcms.cz |
Method Validation and Performance Metrics (e.g., Accuracy, Precision, LOD, LOQ)
The validation of an analytical method is essential to ensure its reliability, consistency, and accuracy for its intended purpose. This process involves evaluating several key performance metrics, as defined by guidelines from bodies like the International Conference on Harmonisation (ICH).
Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. For a titrimetric method for this compound quantification, percentage recoveries were reported to be between 98.20% and 99.97%. nih.govrsc.org
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). For the same titrimetric method, the %RSD was found to be less than 2%, which is within acceptable limits. nih.govrsc.org
Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These are crucial metrics for determining the sensitivity of a method. researchgate.net
Various analytical methods for this compound have been validated with reported performance metrics. The following tables summarize the validation parameters for several distinct methodologies.
Table 1: Performance Metrics for Titrimetric and Enzymatic Methods
| Parameter | Titrimetric Method nih.govrsc.org | Enzymatic Method researchgate.net |
|---|---|---|
| Linearity Range | 0.75 - 30.25 µg/mL | 0.06 - 0.50 g/L |
| Correlation Coefficient (R²) | 0.9999 | - |
| Accuracy (% Recovery) | 98.20 - 99.97% | - |
| Precision (%RSD) | < 2% | - |
| LOD | 0.61 µg/mL | 0.0063 g/L (0.946 ppm) |
| LOQ | 1.85 µg/mL | 0.0253 g/L (2.00 ppm) |
Data sourced from studies on amlodipine (B1666008) besylate and vinegar samples, respectively.
Table 2: Performance Metrics for HPLC Methods
| Parameter | HPLC Method 1 nih.gov | HPLC Method 2 x-mol.net |
|---|---|---|
| Application | This compound in Lacosamide | Morin estimation |
| Linearity Range | 0.025 - 7.5 mg/mL | 1 - 12 ng/mL |
| Correlation Coefficient (R²) | 0.99 | 0.999 |
| LOD | 8.2 µg/mL (8.2 ppm) | 0.1176 ng/mL |
| LOQ | 24.9 µg/mL (24.9 ppm) | 0.8618 ng/mL |
Note: HPLC Method 2 used a mobile phase containing 0.1% this compound.
These validation data demonstrate that analytical methods for this compound can be developed to be accurate, precise, and sensitive, making them suitable for a wide range of applications, from quality control in pharmaceutical manufacturing to the analysis of food products. researchgate.netnih.govnih.gov
Advanced Applications and Research Frontiers of Acetic Acid
Acetic Acid in Materials Science and Engineering
In the realm of materials science, this compound is a critical building block and processing agent for a diverse range of materials, from common polymers to sophisticated nanomaterials.
Precursor for Polymers and Advanced Materials
This compound is the foundational precursor for several key polymers and advanced materials that are integral to numerous industrial and consumer products.
Vinyl Acetate (B1210297) Monomer (VAM) is a significant chemical intermediate produced on a large scale, primarily through the reaction of this compound. mcgroup.co.uk The conventional and most common method for VAM synthesis involves the vapor-phase reaction of ethylene (B1197577), this compound, and oxygen over a palladium-based catalyst. mcgroup.co.ukintratec.us
The primary reaction is as follows: 2CH₃COOH + 2C₂H₄ + O₂ → 2CH₃COOCH=CH₂ + 2H₂O
In this process, vaporized this compound is fed into a multi-tube reactor where it reacts with ethylene and oxygen. intratec.uslotteineos.com The resulting VAM is then recovered through condensation and scrubbing, followed by purification via distillation to remove impurities like acetaldehyde (B116499) and methyl acetate. mcgroup.co.uklotteineos.com Unreacted this compound and ethylene are typically recycled back into the reactor to improve efficiency. intratec.us An integrated process has also been developed where this compound is first hydrogenated to produce ethylene, which is then used in the subsequent reaction with more this compound and oxygen to create VAM. google.com
VAM is the primary component in the production of polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH), which are used in a wide array of applications including adhesives, paints, coatings, textiles, and packaging films. mcgroup.co.uk It is also a monomer for ethylene vinyl acetate (EVA), a material used for solar panel encapsulation and wire insulation. mcgroup.co.ukresourcewise.com Global demand for VAM exceeds 6 million tons per year. mcgroup.co.uk
Table 1: VAM Production Process Overview
| Stage | Description | Key Chemicals Involved |
|---|---|---|
| Reaction | Vapor-phase catalytic reaction in a multi-tube reactor. | This compound, Ethylene, Oxygen, Palladium Catalyst |
| Recovery | Condensation and scrubbing of the reactor output. | Vinyl Acetate, Water |
| Purification | Distillation to separate VAM from byproducts and unreacted materials. | Vinyl Acetate, Acetaldehyde, Methyl Acetate |
| Recycling | Unreacted feedstocks are returned to the reactor. | this compound, Ethylene |
Cellulose (B213188) acetate is a versatile bioplastic and synthetic fiber derived from cellulose. The production process relies heavily on this compound and its derivative, acetic anhydride (B1165640). wikipedia.orgrsc.org The synthesis is typically a two-step process where cellulose is first fully converted to cellulose triacetate and then partially hydrolyzed to achieve the desired properties. wikipedia.org
The process begins with activating the cellulose, sourced from wood pulp or cotton linters, by mixing it with glacial this compound. wikipedia.orge3s-conferences.org This step causes the cellulose structure to swell, increasing the surface area for reaction. e3s-conferences.org Following activation, the cellulose is treated with an excess of acetic anhydride, which acts as the esterifying agent, in a solvent of this compound with sulfuric acid serving as a catalyst. wikipedia.orggoogle.com This acetylation is a highly exothermic reaction that requires careful temperature control to prevent the degradation of the cellulose polymer chains. google.com
After the primary cellulose acetate is formed, it undergoes a controlled partial hydrolysis (ripening) to remove some of the acetate groups. wikipedia.orggoogle.com This step is crucial for producing cellulose diacetate, the most common form, which has an acetate group on approximately two out of every three hydroxyls on the anhydroglucose unit. wikipedia.org The final product is then precipitated, washed, and dried. google.com Cellulose acetate is widely used in photographic films, textiles, cigarette filters, and eyeglass frames. wikipedia.org
This compound plays a crucial role in the development of next-generation bioplastics, particularly those derived from cellulose. Research focuses on using cellulose acetate and treating raw cellulose fibers with this compound to create biodegradable materials. sciencetechindonesia.comorientjchem.org Cellulose acetate with a degree of acetyl substitution of 2.2 or less is generally considered biodegradable. google.com
In the synthesis of these bioplastics, cellulose is often first converted to cellulose acetate. orientjchem.org This involves reacting cellulose with glacial this compound and acetic anhydride, catalyzed by sulfuric acid. sciencetechindonesia.com The resulting cellulose acetate is then blended with other materials like starch and plasticizers (such as glycerol or sorbitol) to create the final bioplastic product. sciencetechindonesia.comsciencetechindonesia.com this compound can also be used as a solvent or catalyst during the bioplastic formulation stage. orientjchem.org Studies have shown that blending cellulose fibers, which act as a reinforcement material, can improve the mechanical properties and biodegradability of starch-based bioplastics. researchgate.net
Table 2: Components in Cellulose Acetate Bioplastic Formulation
| Component | Function | Example Materials |
|---|---|---|
| Polymer Matrix | The main structural component of the bioplastic. | Cellulose Acetate, Starch |
| Reinforcement | Enhances mechanical strength and other properties. | Cellulose Fibers |
| Plasticizer | Increases flexibility and processability. | Glycerol, Sorbitol |
| Solvent/Catalyst | Facilitates the reaction and blending process. | this compound |
Role in Nanotechnology and Nanomaterial Synthesis
This compound is emerging as a valuable tool in the field of nanotechnology. It can function as a polar solvent for dissolving organic compounds that are subsequently used to form nanoparticles. researchgate.net Its properties are also harnessed in controlled release systems and for enhancing the antimicrobial efficacy of materials at the nanoscale. alliedacademies.orgalliedacademies.org
In nanomaterial synthesis, this compound can act as a capping agent, which helps control the size and shape of the nanoparticles and prevents them from agglomerating. For example, research has demonstrated its use in synthesizing KTiOPO₄ (KTP) nanoparticles, where this compound led to a spherical morphology and uniform size distribution. Furthermore, the antimicrobial properties of this compound are significantly enhanced at the nanoscale. This compound nanoparticles can penetrate microbial cell membranes more effectively, making them potent agents against bacterial and fungal contamination in applications like food packaging. alliedacademies.orgalliedacademies.org
This compound in Renewable Energy Systems
This compound is a key molecule in the transition toward more sustainable energy systems. It serves as an important intermediate in biofuel production and is being explored as a direct fuel for advanced fuel cells. alliancechemical.com
In the context of biofuels, certain acetogenic bacteria can convert biomass into ethanol (B145695) or other fuels, a process that involves this compound as an intermediate. alliancechemical.com This makes this compound essential for developing efficient and cost-effective methods of producing biofuels from agricultural waste. alliancechemical.com
More advanced research is focused on using renewable this compound directly in solid oxide fuel cells (SOFCs) for clean electricity generation. rsc.org A significant challenge in using organic fuels like this compound in SOFCs is the deposition of carbon (coking) on the conventional nickel-based anodes, which degrades performance. To address this, researchers have developed advanced catalysts, such as Ni/MgO–Al₂O₃, that are superior in suppressing carbon formation when operating on this compound fuel, especially in the presence of steam. rsc.org Cells using such catalysts have demonstrated stable, continuous operation for over 200 hours and have achieved high power densities, showcasing the potential for using biomass-derived this compound for sustainable power generation. rsc.org Additionally, this compound is linked to solar energy, as it is a precursor to ethylene vinyl acetate (EVA), a material used to encapsulate solar cells in photovoltaic panels. resourcewise.com However, research has also noted that this compound generated within solar modules from the degradation of EVA under UV exposure can contribute to the corrosion of the cell's metallic components, leading to performance degradation. pv-magazine-usa.com
Biofuel Production (e.g., Ethanol from this compound Intermediate)
One promising route involves the conversion of this compound to ethanol via an ethyl acetate intermediate, achieved through a gas-phase catalytic hydrogenolysis. This method is notable for its efficiency and for not producing carbon dioxide (CO2), a significant advantage over traditional fermentation processes. researchgate.net Research has demonstrated high carbon conversion efficiency, with a significant portion of the water-soluble lignocellulosic hydrolyzates being successfully transformed into this compound. researchgate.net Furthermore, this compound itself can be produced from synthesis gas (a mixture of carbon monoxide and hydrogen) derived from biomass, providing an alternative pathway to bioethanol that is not dependent on sugar fermentation. google.com The ability to use this compound from various sources enhances the flexibility and economic viability of ethanol production. google.com
| Feedstock | Intermediate | Product | Key Process | Reference |
| Lignocellulose | This compound | Bioethanol | This compound fermentation and catalytic hydrogenolysis | researchgate.net |
| Synthesis Gas (from biomass) | This compound | Bioethanol | Methanol (B129727) carbonylation to this compound, then esterification and hydrogenation | google.com |
The removal of this compound, which can act as a fermentation inhibitor, from hydrolysates using methods like liquid-liquid extraction has also been shown to enhance bioethanol production rates and yields. purdue.edu This highlights the dual role of this compound as both a valuable intermediate and a potential inhibitor whose management is crucial for efficient biofuel production.
Microbial Fuel Cells and Electrochemical Generation
This compound is a readily oxidizable substrate that plays a significant role in microbial fuel cells (MFCs), which are bioelectrochemical devices that generate electricity from the metabolic activity of microorganisms. researchgate.netmdpi.com In MFCs, electrogenic bacteria can oxidize simple organic compounds like acetate, transferring the electrons to an anode to produce an electrical current. frontiersin.org
Research has shown that this compound can lead to high Coulombic efficiency and power generation in MFCs. mdpi.comfrontiersin.org In studies using dual-chambered MFCs, this compound as a substrate generated a maximum voltage of 769 mV and exhibited the highest chemical oxygen demand (COD) removal efficiency of 85%. mdpi.com The number of electrons accepted by the anode was also highest when this compound was the substrate, indicating its effectiveness as a fuel source for these systems. mdpi.com
Furthermore, MFC technology can be applied to processes like vinegar fermentation to co-produce this compound and electricity. researchgate.net While the initial production rate of this compound in such systems may be modest, it has been observed to increase with repeated batch fermentations. researchgate.net
| MFC Application | Substrate | Key Finding | Reference |
| Electricity Generation | This compound | High voltage (769 mV) and COD removal (85%) | mdpi.com |
| Co-production | Vinegar Fermentation | Simultaneous production of this compound and electricity | researchgate.net |
| Hydrogen Production | Acetate | Overcoming fermentation limits to produce H2 from acetate | nih.gov |
This compound in Carbon Capture and Valorization Technologies
A groundbreaking area of research is the utilization of captured carbon dioxide (CO2) as a feedstock for the synthesis of this compound. This approach, known as carbon capture and valorization (CCV), offers a pathway to convert a greenhouse gas into a valuable industrial chemical, thereby creating economic incentives for carbon capture technologies. sustainability-times.comnorthwestern.edu
Scientists have developed electrochemical processes to convert CO2 into this compound. A two-step method involves first reducing CO2 to carbon monoxide (CO) in an electrolyzer. The CO is then passed through a second electrolyzer containing a novel catalyst that converts it into multi-carbon products, including this compound. sustainability-times.comnorthwestern.edu By carefully designing the catalyst, for instance, using a low proportion of copper, the production can be highly selective for this compound. sustainability-times.com
Recent advancements have reported a faradic efficiency of 91% for the conversion of CO to this compound at elevated pressures, meaning that 91 out of every 100 electrons are used in the formation of the desired product. sustainability-times.comnorthwestern.edu This high efficiency is a significant step towards the industrial viability of this technology. The production of this compound from captured CO2 could replace the current fossil fuel-based manufacturing processes, such as methanol carbonylation, which are significant sources of CO2 emissions. sustainability-times.commonash.edu For every kilogram of this compound produced from methanol, approximately 1.6 kg of CO2 is released. sustainability-times.comnorthwestern.edu
Researchers at Monash University have also developed a process that transforms waste CO2 into this compound using water as a solvent and an iron-based catalyst derived from a metal-organic framework. monash.educosmosmagazine.com This method operates under environmentally friendly conditions and avoids the use of expensive noble metals, offering a sustainable and scalable route to this compound production. monash.edu
| CO2 Valorization Method | Catalyst | Key Advantage | Reported Efficiency | Reference |
| Two-step Electrochemical Conversion | Copper-based | High selectivity for this compound | 91% Faradic Efficiency | sustainability-times.comnorthwestern.edu |
| Direct Conversion in Water | Iron-based (from MOF) | Environmentally friendly, no precious metals | High yield (590.1 mmol/gcat.L) | monash.educosmosmagazine.com |
This compound in Industrial Processes and Chemical Synthesis
Solvents and Extractants
This compound is a versatile solvent and extractant extensively used in various industrial processes. tandfonline.com Its polar protic nature allows it to dissolve a wide range of compounds. It is a key solvent in the production of terephthalic acid from p-xylene, which is a precursor to polyethylene terephthalate (PET).
A significant application of this compound as an extractant is in the recovery of valuable chemicals. Solvent extraction is often preferred for separating this compound from aqueous solutions, a common requirement in its production and use, due to lower energy consumption compared to distillation. tandfonline.comresearchgate.net The efficiency of this extraction depends on various factors, including the choice of solvent, temperature, and the concentration of this compound. tandfonline.com Organic solvents like ethyl acetate, iso-butanol, and n-butanol are commonly used for this purpose. uthm.edu.my The selection of an appropriate solvent is crucial for achieving a high distribution coefficient, which indicates the preferential solubility of this compound in the solvent over water. uthm.edu.my
| Solvent/Extractant | Application | Key Process Parameter | Reference |
| Ethyl Acetate | Extraction of this compound from aqueous solution | Solvent-to-feed ratio | researchgate.net |
| Iso-butanol, n-butanol | Extraction of this compound from aqueous solution | Distribution coefficient | uthm.edu.my |
Production of Esters and Anhydrides
This compound is a fundamental building block in the synthesis of a wide variety of esters and anhydrides, which are important industrial chemicals.
Esters: Esters are synthesized through the reaction of this compound with an alcohol in a process called esterification. orgosolver.com This reaction is typically catalyzed by an acid. Common esters derived from this compound include ethyl acetate and butyl acetate, which are widely used as solvents in paints, coatings, and adhesives. nih.gov
Anhydrides: Acetic anhydride ((CH3CO)2O) is one of the most important derivatives of this compound. wikipedia.org It is produced on a large scale for use in the manufacture of cellulose acetate, a polymer used in photographic films and textiles. wikipedia.orggoogle.com One industrial method for producing acetic anhydride is the carbonylation of methyl acetate. wikipedia.org Acetic anhydride can also be synthesized by the reaction of ketene (B1206846) with this compound. wikipedia.org Acid anhydrides, in turn, are reactive compounds that can be used to produce esters and amides. libretexts.org For example, the reaction of an anhydride with an alcohol yields an ester and a carboxylic acid. libretexts.org
| Derivative | Precursors | Key Reaction | Primary Use |
| Ethyl Acetate | This compound, Ethanol | Esterification | Solvent |
| Acetic Anhydride | This compound, Ketene | Dehydration/Reaction | Production of Cellulose Acetate |
| Acetic Anhydride | Methyl Acetate, Carbon Monoxide | Carbonylation | Production of Cellulose Acetate |
Anti-Bacterial Coatings and Surface Treatments
This compound possesses significant antimicrobial properties, making it a valuable agent for anti-bacterial coatings and surface treatments. Its effectiveness has been demonstrated against a broad spectrum of bacteria, including common pathogens found in wound infections. birmingham.ac.uknih.gov
Research has shown that even highly diluted this compound can inhibit the growth of bacteria, prevent the formation of biofilms, and eradicate pre-formed biofilms. birmingham.ac.uk Biofilms are communities of bacteria attached to a surface that are notoriously difficult to treat with conventional antibiotics. regionh.dk Low concentrations of this compound (0.16-0.3%) have been found to be effective against all isolates of common wound-infecting pathogens after just three hours of exposure. birmingham.ac.uk This is particularly relevant for treating burn wounds, which are susceptible to infection by antibiotic-resistant organisms. birmingham.ac.uk
The bactericidal effect of this compound is particularly pronounced against problematic Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov At a concentration of 3%, this compound shows excellent bactericidal properties, comparable or even superior to some commonly used antiseptic solutions. nih.gov This suggests its potential as a cheap, effective, and readily available topical agent for preventing and treating surface infections. birmingham.ac.uk
Emerging and Future Research Directions
The pursuit of more sustainable and efficient chemical production has propelled significant research into advanced applications and novel synthesis routes for this compound. Emerging research is focused on integrating its production into sustainable economic models, discovering more efficient synthesis methods, and gaining a deeper understanding of the fundamental mechanisms that govern its formation. These frontiers in research promise to reshape the landscape of this compound production, moving it away from traditional fossil fuel-dependent processes toward more environmentally benign and economically viable alternatives.
Integration of this compound Production into Circular Economy Models
A key area of emerging research is the integration of this compound production into circular economy models, which emphasize the use of waste and renewable resources as feedstocks. This approach aims to minimize waste and reduce the carbon footprint associated with conventional production methods.
One prominent strategy is the valorization of organic waste streams. For instance, food wastes can be converted into this compound through a two-step fermentation process involving yeast and this compound bacteria. In this micro-aerobic process, yeast first converts organic matter into ethanol, which is then oxidized to this compound by the bacteria. Research has demonstrated the potential to achieve significant yields of volatile fatty acids, with this compound being a primary component nih.gov. Similarly, residual or waste biomass, including materials like cellulose, lignin (B12514952), and agricultural residues, can be transformed into bio-oil through microwave-assisted pyrolysis. This bio-oil contains this compound among other valuable organic compounds, which can then be separated and purified, contributing to a biorefinery concept unifi.it.
Another critical frontier is Carbon Capture and Utilization (CCU). Instead of being released into the atmosphere, captured carbon dioxide (CO2) is being explored as a viable carbon source for chemical synthesis. coherentmarketinsights.comugent.be Researchers have developed electrochemical processes that can convert CO2 into valuable chemicals like this compound. sustainability-times.comnorthwestern.edu One such method involves a two-step process where CO2 is first electrochemically reduced to carbon monoxide (CO), which is then converted to this compound in a second electrolyzer using novel catalysts. sustainability-times.comsoci.org This not only provides a sustainable route to this compound but also creates economic incentives for carbon capture technologies. sustainability-times.comnorthwestern.edu The development of catalysts that can directly convert CO2 and methane (B114726) (the primary components of biogas) into this compound is another promising avenue being explored to create low-carbon chemical production pathways. nih.gov
These circular economy models are summarized in the table below:
| Model | Feedstock | Key Process | Outcome |
| Waste Valorization | Food Waste | Micro-aerobic Fermentation | Conversion of organic matter to ethanol, then to this compound. nih.gov |
| Biomass | Microwave-Assisted Pyrolysis | Production of bio-oil containing separable this compound. unifi.it | |
| Carbon Capture & Utilization (CCU) | Carbon Dioxide (CO2) | Electrochemical Conversion | Two-step conversion of CO2 to CO, then to this compound. sustainability-times.comsoci.org |
| Biogas (CO2 and CH4) | Catalytic Conversion | Direct or indirect production of this compound from biogas components. nih.gov |
Development of Highly Selective and Energy-Efficient Synthesis Routes
Concurrent with the shift in feedstocks, there is a strong research emphasis on developing new synthesis routes that are more selective and less energy-intensive than traditional methods like the Monsanto and Cativa processes, which rely on the carbonylation of methanol. researchgate.netqub.ac.ukyoutube.com
A significant area of advancement is in the field of catalysis. Researchers are designing novel catalysts to improve the efficiency and selectivity of this compound production. For example, a new catalyst with a very low percentage of copper has been shown to favor the production of this compound from carbon monoxide with high efficiency. soci.orgmiragenews.com Another innovative approach involves the use of atomically dispersed rhenium oxide (ReO4) on an inert silica (B1680970) support for the gas-phase carbonylation of methanol, which avoids the corrosive halide-based cocatalysts used in conventional liquid-phase processes. acs.org Furthermore, single-atom catalysts are being developed for the photocatalytic selective oxidation of ethane (B1197151) to this compound at low temperatures (0-25 °C), offering a highly selective and environmentally friendly alternative. nih.gov
Process intensification is another key strategy for improving energy efficiency. This involves developing more compact and efficient reactor and separation technologies. Membrane technology, for instance, is being explored as a substitute for energy-intensive distillation processes for the separation and purification of this compound. researchgate.nettandfonline.com Pervaporation, a membrane-based separation technique, has shown promise for the dehydration of this compound with high efficiency and lower energy costs compared to conventional azeotropic distillation. tandfonline.com The development of continuous-flow reactors also offers a more efficient and safer alternative to traditional batch processes for certain synthesis routes. rsc.org
Researchers are also exploring entirely new chemical pathways that are more atom-efficient and operate under milder conditions. The direct carboxylation of methane with CO2 to produce this compound is one such groundbreaking route that could significantly reduce energy consumption and utilize readily available feedstocks. acs.orgnih.govdiva-portal.org
Key developments in synthesis routes are highlighted in the table below:
| Development Area | Example | Advantage |
| Novel Catalysts | Low-copper catalyst for CO conversion | High efficiency and selectivity for this compound. soci.orgmiragenews.com |
| Atomically dispersed ReO4/SiO2 | Enables gas-phase methanol carbonylation without corrosive cocatalysts. acs.org | |
| Single-atom photocatalysts | Highly selective oxidation of ethane to this compound at low temperatures. nih.gov | |
| Process Intensification | Membrane Technology (Pervaporation) | Energy-efficient separation and purification of this compound. tandfonline.com |
| Continuous-Flow Reactors | More efficient and safer synthesis compared to batch processes. rsc.org | |
| Novel Pathways | Direct Methane Carboxylation | Single-step, atom-efficient synthesis from methane and CO2. acs.orgnih.govdiva-portal.org |
Mechanistic Understanding of Complex Biological and Catalytic Systems
A deeper, fundamental understanding of the reaction mechanisms in both biological and catalytic systems is crucial for the rational design of more efficient this compound production processes.
In biological systems, particularly in this compound bacteria (AAB), research is focused on elucidating the enzymatic pathways and regulatory mechanisms involved in this compound production and tolerance. nih.govresearchgate.netnih.gov Key enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) are central to the oxidation of ethanol to this compound. libretexts.orgnih.gov Studies have shown that these enzymes are located on the periplasmic side of the cytoplasmic membrane and may form a complex to efficiently channel the acetaldehyde intermediate, preventing its release. libretexts.orgnih.gov Understanding the role of cofactors like pyrroloquinoline quinone (PQQ) in these enzymes is also a critical area of investigation. nih.gov Furthermore, research into the mechanisms of acetate oxidation via the tricarboxylic acid (TCA) cycle and the enzymes involved, such as acetyl-CoA synthetase, provides insights into how some AAB can consume the this compound they produce. tandfonline.comoup.com This knowledge is vital for engineering strains that can produce and tolerate higher concentrations of this compound.
In the realm of heterogeneous catalysis, theoretical and experimental studies are being conducted to understand reaction pathways at the atomic level. For example, density functional theory (DFT) calculations are used to investigate the reaction mechanism of this compound synthesis on catalyst surfaces. researchgate.net Studies on the Rh/ZrO2 interface have explored the pathways for the formation of the crucial C-C bond from methane-derived species and carbon dioxide. researchgate.net Understanding how different active sites on a catalyst, such as the dual sites of ZnO and CeO2, preferentially adsorb and activate reactants like methane and CO2 is key to designing more effective catalysts for direct conversion routes. researchgate.net This mechanistic insight allows for the targeted design of catalysts with improved activity, selectivity, and stability.
| System | Focus of Mechanistic Study | Key Findings/Goals |
| Biological (this compound Bacteria) | Enzymatic pathways for ethanol oxidation | Identification and characterization of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) and their complex formation. libretexts.orgnih.gov |
| This compound tolerance mechanisms | Understanding changes in cell membrane composition and the role of stress response proteins. nih.gov | |
| Acetate assimilation pathways | Elucidating the role of the TCA cycle and enzymes like acetyl-CoA synthetase in acetate consumption. tandfonline.comoup.com | |
| Catalytic | Reaction pathways on catalyst surfaces | Using theoretical calculations (DFT) to map the energy landscapes of C-C bond formation. researchgate.netresearchgate.net |
| Role of dual active sites | Investigating how different metal oxides (e.g., ZnO, CeO2) work in concert to activate CH4 and CO2. researchgate.net | |
| Catalyst deactivation mechanisms | Identifying the causes of catalyst instability to design more robust materials. |
Q & A
Q. How can I accurately determine the molarity of acetic acid in a dilute solution (e.g., vinegar) using titration?
Methodology :
- Use acid-base titration with NaOH (1.00 M) and phenolphthalein as an indicator. The endpoint is marked by a color shift from colorless to pink (pH 8.2–10.0).
- Key Steps :
- Standardize NaOH using a primary standard (e.g., potassium hydrogen phthalate).
- Dilute the sample (e.g., vinegar) to reduce errors from color interference.
- Conduct triplicate trials to minimize human errors (e.g., overshooting the endpoint or measurement inaccuracies).
- Error Mitigation : Calibrate burettes and pipettes, and account for temperature effects on solution density. Reported errors (~13.6%) often arise from improper technique or equipment .
Q. What purification methods are recommended for isolating glacial this compound from aqueous solutions?
Methodology :
- Fractional Distillation : Separate this compound (BP: 118°C) from water using a Vigreux column. Add an entrainer (e.g., toluene) to break the azeotrope.
- Liquid-Liquid Extraction : Use solvents like ethyl heptanoate, which has high distribution coefficients for this compound in ternary systems (water–carboxylic acid–solvent) at 288–308 K. Validate phase equilibrium data using Othmer-Tobias correlations .
- Crystallization : Cool concentrated solutions to <16°C to precipitate glacial this compound .
Advanced Research Questions
Q. How do I design experiments to optimize this compound production via fermentation?
Methodology :
-
Orthogonal Experimental Design : Test variables (e.g., temperature, inoculation size, ventilation rate) using an L9(3^4) matrix. Measure total acid content as the response variable.
Factor Levels Temperature (°C) 30, 32, 34 Ventilation (L/min) 3, 4, 5 Inoculation (%) 0.14, 0.18, 0.22 -
Statistical Analysis : Apply ANOVA to identify significant factors. For example, ventilation rate often has a stronger effect on yield than temperature in Acetobacter fermentations .
Q. How can I model vapor-liquid equilibrium (VLE) data for reactive distillation of this compound in multicomponent systems?
Methodology :
- Data Correlation : Use the UNIQUAC or NRTL models to predict activity coefficients in quaternary systems (this compound, isopropanol, water, isopropyl acetate). Validate against experimental tie-line data.
- Challenges : Account for reaction kinetics (e.g., esterification) and non-ideal behavior. Software like Aspen Plus® can simulate reactive distillation columns, but experimental validation at 1 atm and 60–100°C is critical .
Q. What experimental approaches resolve contradictions in this compound’s inhibitory effects on microbial fermentation?
Methodology :
- Factorial Design : Use a 3² factorial setup to test this compound concentration (0–15 g/L) and pH (4–6) on S. cerevisiae. Measure ethanol yield, biomass growth, and sugar consumption rates.
- Key Findings : this compound >10 g/L and pH <5 synergistically inhibit xylose metabolism but have minimal impact on glucose uptake. Use adaptive laboratory evolution (ALE) to engineer acid-tolerant strains .
Data Analysis & Interpretation
Q. How do I analyze conflicting results in this compound’s role in biomass pretreatment?
Case Study :
-
Box-Behnken Design : Test variables (acid concentration, time, solid ratio) for sugar beet pulp pretreatment. A 17-run design with R² >0.90 reveals this compound’s superiority over oxalic/maleic acids in releasing total sugars (TS).
Pretreatment Max TS (g/L) Optimal Time (min) This compound 17.7 30 Oxalic Acid 8.0 27.5 -
Resolution : Conflicting TS values arise from feedstock variability. Replicate experiments under controlled pressure (e.g., 15 psi) to standardize results .
Q. What statistical tools validate phase equilibrium data in this compound extraction studies?
Tools :
- Othmer-Tobias Plot : Linearize tie-line data with vs. , where and are solute distributions in aqueous/organic phases.
- Separation Factor () : Calculate . Values >1 indicate efficient extraction (e.g., for ethyl heptanoate at 298 K) .
Tables for Reference
Table 1 : Error Sources in Titration (Basic Research)
| Error Type | Impact | Mitigation |
|---|---|---|
| NaOH Degradation | Overestimates this compound | Standardize weekly |
| Indicator Delay | Endpoint overshooting | Use pH meter for validation |
| Parallax in Burette | ±0.05 mL error | Train technicians on meniscus reading |
Table 2 : Fermentation Optimization (Advanced Research)
| Factor | Optimal Level | Contribution to Yield |
|---|---|---|
| Temperature | 32°C | 28% |
| Ventilation | 4 L/min | 52% |
| Inoculation | 0.18% | 20% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
